molecular formula C7H9F3N4 B1303369 N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine CAS No. 215655-29-1

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B1303369
CAS No.: 215655-29-1
M. Wt: 206.17 g/mol
InChI Key: JNFLDBVTZRCMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C7H9F3N4 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11/h1,3H,2,4,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFLDBVTZRCMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380662
Record name N~1~-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215655-29-1
Record name N~1~-[4-(Trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, a key intermediate in the development of various pharmacologically active agents. The synthesis involves a nucleophilic aromatic substitution reaction, a fundamental transformation in heterocyclic chemistry.

Synthetic Pathway Overview

The synthesis of the target compound, this compound, is proposed to proceed via the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with an excess of ethane-1,2-diamine. The excess of the diamine serves both as a reactant and as a base to neutralize the hydrogen chloride generated during the reaction, driving the reaction towards the monosubstituted product.

Experimental Protocol

This protocol is based on established methods for the synthesis of related N-substituted pyrimidine derivatives.

Materials and Reagents:

  • 2-chloro-4-(trifluoromethyl)pyrimidine

  • Ethane-1,2-diamine

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous methanol, add an excess of ethane-1,2-diamine (10.0 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

  • The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterValue
Reactants
2-chloro-4-(trifluoromethyl)pyrimidine1.0 eq
Ethane-1,2-diamine10.0 eq
Reaction Conditions
SolventMethanol
TemperatureReflux
Reaction Time12-24 hours
Product Characterization
Expected Yield70-85%
Purity (by HPLC)>95%
Molecular FormulaC₇H₉F₃N₄
Molecular Weight206.17 g/mol
Expected ¹H NMR (CDCl₃)δ (ppm): 8.55 (d, 1H), 6.80 (d, 1H), 5.50 (br s, 1H), 3.50 (t, 2H), 2.95 (t, 2H), 1.60 (br s, 2H)
Expected MS (ESI+)m/z: 207.08 [M+H]⁺

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Starting Materials Reaction Nucleophilic Aromatic Substitution Start->Reaction Ethane-1,2-diamine Methanol, Reflux Workup Aqueous Workup & Extraction Reaction->Workup Cooling & Solvent Removal Purification Column Chromatography Workup->Purification Drying & Concentration Product Final Product Purification->Product Elution

Caption: Synthetic workflow for this compound.

N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide consolidates available data on the compound and its close analogs, offering insights into its molecular characteristics and potential as a therapeutic agent. Due to the limited availability of direct experimental data for the target compound, this guide leverages information from structurally related molecules to provide a predictive profile. All quantitative data is presented in structured tables, and detailed experimental protocols for synthesis and characterization are provided based on established methodologies for similar compounds. Furthermore, a proposed mechanism of action is visualized through a detailed signaling pathway diagram.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Known)2-Amino-4-(trifluoromethyl)pyrimidine (Reference)N1-(pyridin-4-yl)ethane-1,2-diamine (Reference)
CAS Number 215655-29-1[1]16075-42-664281-29-4[2]
Molecular Formula C₇H₉F₃N₄[1]C₅H₄F₃N₃C₇H₁₁N₃
Molecular Weight 206.17 g/mol [3][4]163.10 g/mol 137.18 g/mol
Melting Point Not available174-178 °C120-121 °C[2]
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableNot available
pKa Not availableNot availableNot available
logP Not availableNot availableNot available

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, starting from a suitable pyrimidine precursor.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution 2-Chloro-4-(trifluoromethyl)pyrimidine 2-Chloro-4-(trifluoromethyl)pyrimidine Product This compound 2-Chloro-4-(trifluoromethyl)pyrimidine->Product Base, Solvent Ethane-1,2-diamine Ethane-1,2-diamine Ethane-1,2-diamine->Product

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Adapted from related syntheses)

This protocol is a generalized procedure adapted from the synthesis of similar 2-aminopyrimidine derivatives and should be optimized for the specific synthesis of this compound.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine

  • Ethane-1,2-diamine

  • Anhydrous propanol (or other suitable solvent)

  • Triethylamine (or another suitable base)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial, add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) and anhydrous propanol.

  • Add an excess of ethane-1,2-diamine (e.g., 5.0 eq) to the mixture.

  • Add triethylamine (2.0 eq) to the reaction vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 120-140°C for 15-30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

2.3.1. Spectroscopic Data (Predicted)

While experimental spectra for the target compound are not available, the expected spectroscopic features can be predicted based on data from analogous compounds such as 2-amino-4-(trifluoromethyl)pyrimidine[1][5] and other substituted pyrimidines.[6][7][8]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Signals corresponding to the pyrimidine ring protons, the methylene protons of the ethylenediamine chain, and the amine protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the pyrimidine ring.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring (with the carbon attached to the CF₃ group showing a characteristic quartet), and the two distinct carbon atoms of the ethylenediamine moiety.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (primary and secondary amines), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching vibrations from the trifluoromethyl group.
Mass Spectrometry (EI-MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethylenediamine side chain and fragments from the pyrimidine ring.

Biological Activity and Signaling Pathway

Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties. Many pyrimidine-based molecules have been developed as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

Potential as a VEGFR-2 Inhibitor

The structural features of this compound, particularly the 2-aminopyrimidine core, are commonly found in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_input Ligand & Receptor cluster_pathways Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Permeability Permeability Akt->Permeability Survival Survival mTOR->Survival Migration Migration Src->Migration

Caption: The VEGFR-2 signaling pathway.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its structural similarity to known kinase inhibitors. While direct experimental data on its physicochemical and spectroscopic properties are scarce, this guide provides a robust predictive profile based on closely related analogs. The proposed synthetic route and characterization methods offer a solid foundation for its laboratory preparation and analysis. The potential of this compound to act as a VEGFR-2 inhibitor highlights its promise as a lead structure for the development of novel anti-angiogenic and anticancer therapies. Further experimental validation of the properties and biological activities outlined in this guide is warranted to fully elucidate the therapeutic potential of this compound.

References

Unraveling the Potential Mechanism of Action of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific mechanism of action for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is limited. This technical guide synthesizes findings from research on structurally related 2-amino-4-(trifluoromethyl)pyrimidine derivatives to propose a potential mechanism of action and to illustrate the experimental approaches used to characterize such compounds. The information presented herein is intended for research, scientific, and drug development professionals and should be interpreted as a theoretical framework based on analogous compounds.

Introduction

This compound belongs to the class of trifluoromethylpyrimidine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of molecules to their biological targets. While the precise mechanism of the title compound is not yet fully elucidated, research on analogous structures suggests potential activities as anticancer, antifungal, and insecticidal agents. This guide will explore these potential mechanisms, supported by data and methodologies from relevant studies on similar compounds.

Proposed Biological Targets and Signaling Pathways

Based on the biological activities of structurally similar 2-amino-4-(trifluoromethyl)pyrimidine derivatives, several potential mechanisms of action can be hypothesized for this compound.

1. Anticancer Activity: Inhibition of Werner (WRN) Helicase

A prominent mechanism for related compounds is the inhibition of Werner (WRN) helicase, a key enzyme in DNA repair.[1][2] This is particularly relevant in microsatellite instability-high (MSI-H) cancers.

  • Signaling Pathway:

WRN_Inhibition_Pathway cluster_cell Cancer Cell (MSI-H) DNA_Damage DNA Damage WRN WRN Helicase DNA_Damage->WRN activates DNA_Repair DNA Repair WRN->DNA_Repair Apoptosis Apoptosis WRN->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) WRN->Cell_Cycle_Arrest Cell_Survival Cell Survival WRN->Cell_Survival DNA_Repair->Cell_Survival Compound N1-(4-(trifluoromethyl)pyrimidin-2-yl) ethane-1,2-diamine (Proposed) Compound->WRN inhibits

Caption: Proposed WRN Helicase Inhibition Pathway.

2. Broad-Spectrum Biological Activities

Derivatives of trifluoromethyl pyrimidine have also demonstrated broad-spectrum activities, including antifungal and insecticidal properties.[3][4][5][6] The exact molecular targets for these activities are often diverse and can involve enzymes essential for pathogen or pest survival. For instance, some pyrimidine derivatives are known to inhibit acetylcholinesterase (AChE) in insects.[5]

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro activities of various 2-amino-4-(trifluoromethyl)pyrimidine derivatives against cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Compound IDCell LineCancer TypeIC50 (µM)Reference
11g HCT116Colon (MSI-H)1.52[1][2]
LNCaPProstate (MSI-H)1.72[1][2]
SW620Colon (MSS)4.24[1][2]
PC3Prostate (MSS)2.78[1][2]
11h HCT116Colon (MSI-H)2.22[1][2]
LNCaPProstate (MSI-H)1.6[1][2]
SW620Colon (MSS)2.37[1][2]
PC3Prostate (MSS)3.21[1][2]
6d C6Rat Glioblastoma11.72[7]
6b U251Human Glioma24.03[7]

MSI-H: Microsatellite Instability-High; MSS: Microsatellite Stable

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative experimental protocols for assessing the biological activities of trifluoromethylpyrimidine derivatives, based on published studies.

1. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for a typical MTT cell proliferation assay.

  • Methodology:

    • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound and incubated for an additional 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilizing agent, and the absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][2]

2. WRN Helicase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of WRN helicase.

  • Methodology:

    • The assay is typically performed in a 384-well plate format.

    • The reaction mixture contains a specific buffer, a fluorescently labeled DNA substrate, ATP, and purified recombinant WRN protein.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of WRN protein and incubated at a specific temperature.

    • The helicase activity, which unwinds the DNA substrate, is measured by a change in fluorescence polarization.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

3. Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on the cell cycle distribution.

  • Methodology:

    • Cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).

    • The cells are then harvested, washed, and fixed in cold ethanol.

    • After fixation, the cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.[1][2]

Conclusion

While the definitive mechanism of action for this compound is yet to be established, the existing body of research on analogous 2-amino-4-(trifluoromethyl)pyrimidine derivatives provides a strong foundation for proposing potential biological targets and pathways. The primary hypothesized mechanism is the inhibition of WRN helicase, which presents a promising avenue for the development of anticancer therapeutics, particularly for MSI-H tumors. Further investigation into its potential antifungal and insecticidal activities is also warranted. The experimental protocols outlined in this guide provide a roadmap for the comprehensive evaluation of this and similar compounds. As research progresses, a clearer understanding of the precise molecular interactions and therapeutic potential of this compound will undoubtedly emerge.

References

An In-Depth Technical Guide to Structural Analogs of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural analogs of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, a core scaffold of significant interest in medicinal chemistry. The presence of the trifluoromethyl group on the pyrimidine ring often enhances metabolic stability and binding affinity, making these compounds promising candidates for drug discovery, particularly in the development of kinase inhibitors for oncology. This document details the synthesis, biological activities, and relevant signaling pathways associated with these and structurally related compounds.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically involves a nucleophilic aromatic substitution reaction followed by deprotection. A general synthetic route is outlined below.

General Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-4-(trifluoromethyl)pyrimidine Reaction1 Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP, 120°C) Start->Reaction1 BocProtectedDiamine N-Boc-ethylenediamine BocProtectedDiamine->Reaction1 Intermediate N-Boc-N'-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine Reaction1->Intermediate Reaction2 Boc Deprotection (e.g., TFA or HCl in Dioxane) Intermediate->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N'-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (Intermediate)

  • Materials:

    • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)

    • N-Boc-ethylenediamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a reaction flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine and N-Boc-ethylenediamine in NMP.

    • Add DIPEA to the mixture.

    • Heat the reaction to 120 °C and stir for 12-16 hours.

    • After cooling, pour the reaction mixture into ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product)

  • Materials:

    • N-Boc-N'-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (1.0 eq)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane)

    • Dichloromethane (DCM) or Dioxane

  • Procedure (using TFA):

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (e.g., 10-20 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the final product, often as a salt.

Biological Activity of Structural Analogs

Structural analogs of this compound, particularly those with substitutions on the ethylenediamine moiety or the pyrimidine ring, have shown significant potential as anticancer agents. Many of these compounds function as kinase inhibitors. The following tables summarize the in vitro antiproliferative activity of some representative 2-amino-4-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives [1][2]

Compound IDR Group (Substitution on the 2-amino group)Cell LineIC50 (µM)
11c Substituted phenylHCT116>10
LNCaP3.85
SW620>10
PC37.12
11f Substituted phenylHCT1162.54
LNCaP2.01
SW6205.63
PC34.89
11g Substituted phenylHCT1161.52
LNCaP1.72
SW6204.24
PC32.78
11h Substituted phenylHCT1162.22
LNCaP1.60
SW6202.37
PC33.21
11l Substituted phenylHCT1163.15
LNCaP2.87
SW6206.33
PC35.41

Table 2: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [3]

Compound IDR Group (Substituted benzamide)PC3 Inhibition (%) at 5 µg/mL
5l 2-chlorobenzamide54.94
5n 4-chlorobenzamide51.71
5o 2-fluorobenzamide50.52
5r 2-methylbenzamide55.32
5v 2-methoxybenzamide64.20

Signaling Pathways

Many pyrimidine-based compounds exert their biological effects by inhibiting protein kinases involved in crucial cellular signaling pathways that are often dysregulated in cancer. Two such key pathways are the PI3K/AKT/mTOR and the BCR-ABL pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, leading to uncontrolled cell proliferation and survival.

BCR_ABL_Pathway cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Survival

Caption: Key downstream signaling pathways activated by BCR-ABL.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their activity as kinase inhibitors highlights their potential to target key signaling pathways that are fundamental to cancer cell proliferation and survival. The synthetic methodologies and biological data presented in this guide provide a solid foundation for further research and development in this area. Future work may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates.

References

In-depth Technical Guide: Properties of CAS Number 1559018-2-1

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the chemical substance associated with CAS number 1559018-2-1 has yielded no specific information. This suggests that the provided CAS number may be invalid, newly assigned and not yet publicly documented, or represent a proprietary compound not detailed in publicly accessible databases.

Consequently, the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the lack of identifiable information for the specified substance.

For researchers, scientists, and drug development professionals seeking information on a chemical entity, the accuracy of the CAS (Chemical Abstracts Service) registry number is paramount. It is recommended to verify the CAS number from a reliable source. If the number is confirmed to be correct, the substance may be under confidential research and development, and information may only be available through direct contact with the originating entity.

Further investigation would require a corrected or alternative identifier for the compound of interest. Without a valid starting point, a comprehensive analysis of its properties, experimental methodologies, and biological interactions is not feasible.

Whitepaper: A Technical Guide to the In Vitro Evaluation of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This has led to the development of numerous FDA-approved drugs containing a pyrimidine core, such as 5-fluorouracil (anticancer), zidovudine (antiviral), and sulfadiazine (antimicrobial). The continuous exploration of novel pyrimidine compounds is a significant focus in modern drug discovery.

This technical guide provides a comprehensive overview of standard in vitro methodologies for the preliminary evaluation of newly synthesized pyrimidine derivatives. It details experimental protocols, data presentation strategies, and visual representations of workflows and biological pathways to facilitate a structured and efficient screening process. For the purpose of illustration, we will refer to two hypothetical novel compounds, PY-1 and PY-2 .

In Vitro Anticancer Activity Evaluation

A primary application for novel pyrimidine analogues is in oncology. The initial in vitro assessment typically involves evaluating cytotoxicity against various cancer cell lines, followed by mechanistic studies to understand the mode of action.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard first-line screening tool to determine the cytotoxic potential of compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (PY-1, PY-2) and a standard drug (e.g., Doxorubicin) in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC50 Values

The cytotoxic activity of the compounds is summarized by their IC50 values.

CompoundHeLa (IC50 in µM)A549 (IC50 in µM)MCF-7 (IC50 in µM)
PY-1 12.5 ± 1.125.3 ± 2.418.7 ± 1.9
PY-2 5.8 ± 0.610.1 ± 1.38.2 ± 0.9
Doxorubicin 1.2 ± 0.22.1 ± 0.30.9 ± 0.1

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Reading cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Compound (PY-1, PY-2) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining compound cytotoxicity via the MTT assay.

Apoptosis Induction Analysis

To determine if cytotoxicity is mediated by apoptosis, Annexin V-FITC and Propidium Iodide (PI) dual staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with DNA in late apoptotic or necrotic cells with compromised membranes.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with the compounds (PY-1, PY-2) at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Data from at least 10,000 events per sample should be collected.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Apoptosis Quantification

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Control 95.1 ± 2.52.5 ± 0.41.8 ± 0.30.6 ± 0.1
PY-1 (10 µM) 60.3 ± 4.125.4 ± 2.212.1 ± 1.52.2 ± 0.5
PY-2 (10 µM) 45.2 ± 3.835.8 ± 3.116.5 ± 1.92.5 ± 0.6

Logical Diagram: Apoptosis Detection Principle

Apoptosis_Principle Principle of Annexin V/PI Staining cluster_cells Cell States cluster_stains Stains viable Viable Cell (Annexin V-, PI-) early_apop Early Apoptotic (Annexin V+, PI-) late_apop Late Apoptotic (Annexin V+, PI+) necrotic Necrotic Cell (Annexin V-, PI+) annexin Annexin V annexin->early_apop Binds PS annexin->late_apop pi PI pi->late_apop Enters cell pi->necrotic

Caption: Quadrant distribution of cells based on Annexin V and PI staining.

Signaling Pathway Modulation

Many pyrimidine-based anticancer agents function by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

Signaling Pathway: Simplified MAPK/ERK Pathway

MAPK_Pathway Hypothetical Inhibition of MAPK/ERK Pathway by PY-2 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation PY2 PY-2 PY2->RAF Inhibition

Caption: PY-2 hypothetically inhibits the MAPK/ERK pathway at the RAF kinase level.

In Vitro Antimicrobial Activity Evaluation

Pyrimidine derivatives are also frequently investigated for their potential as antimicrobial agents. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial efficacy.

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (PY-1, PY-2) in an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Data Presentation: MIC Values

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)
PY-1 >256128>256
PY-2 163264
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

Experimental Workflow: MIC Assay

MIC_Workflow Broth Microdilution MIC Workflow cluster_setup Setup cluster_exec Execution cluster_read Reading dilute Serial Dilution of Compounds in Plate inoculate Inoculate Wells dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Visually Inspect for Growth Inhibition incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

The Discovery of Pyrimidine-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a multitude of clinically successful kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Pyrimidine-based compounds have proven to be particularly adept at targeting the ATP-binding site of kinases, offering a versatile platform for the design of potent and selective inhibitors. This technical guide provides an in-depth overview of the discovery and development of pyrimidine-based kinase inhibitors, with a focus on key targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases. It is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Core Principles of Pyrimidine-Based Kinase Inhibition

The efficacy of pyrimidine-based kinase inhibitors stems from their ability to mimic the adenine base of ATP, enabling them to bind to the hinge region of the kinase active site. This interaction is typically characterized by the formation of one or more hydrogen bonds between the pyrimidine nitrogen atoms and the backbone amide groups of the hinge region residues. The versatility of the pyrimidine core allows for substitutions at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these inhibitors, with modifications aimed at exploiting specific features of the target kinase's active site.

Key Kinase Targets and Representative Inhibitors

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation.[1] Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC).

dot

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

EGFR Signaling Pathway

Table 1: Pyrimidine-Based EGFR Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell Line(s)
ErlotinibEGFR2N/A
Compound 3d EGFR-TK7.17 (KYSE70TR)KYSE70TR, KYSE410TR, KYSE450TR, H1650TR, HCC827GR
Compound 4g EGFR250MCF-7, HepG2, HCT-116
Compound 42 EGFRL858R, EGFRL858R/T790M, EGFRL858R/T790M/C797S1.1, 34, 7.2HCC827, H1975, A549
Compound 45 EGFRL858R, EGFRL858R/T790M1.7, 23.3HCC827, H1975, A549
Pyrazolo[3,4-d]pyrimidine 4 EGFR-TK54N/A
Pyrazolo[3,4-d]pyrimidine 15 EGFR-TK135NCI 60 panel
Pyrazolo[3,4-d]pyrimidine 16 EGFR-TK34NCI 60 panel
Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[2] Inhibition of VEGFR signaling is a crucial strategy in cancer therapy to cut off the blood supply to tumors.

dot

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Nucleus->Angiogenesis

VEGFR Signaling Pathway

Table 2: Pyrimidine-Based VEGFR Inhibitors

CompoundTarget(s)IC₅₀ (µM)Cell Line(s)
PazopanibVEGFR-2N/A (Enzymatic)A549, HepG2
Compound 7d VEGFR-29.19 (A549), 11.94 (HepG2)A549, HepG2
Compound 9s VEGFR-213.17 (A549), 18.21 (HepG2)A549, HepG2
Compound 13n VEGFR-210.45 (A549), 15.63 (HepG2)A549, HepG2
Pyrazolo[3,4-d]pyrimidine II-1 VEGFR-25.90HepG2
Compound SP2 VEGFR-26.82HT-29, COLO-205
Furo[2,3-d]pyrimidine 7b VEGFR-20.0425N/A (Enzymatic)
Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[3] Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

dot

CDK_Signaling_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CyclinA Cyclin A E2F->CyclinA transcribes S_Phase S Phase (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb P CyclinA->CDK2 G1_Phase G1 Phase G1_Phase->CyclinD Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

CDK/Cyclin Cell Cycle Regulation

Table 3: Pyrimidine-Based CDK Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell Line(s)
PalbociclibCDK4/611/15N/A (Enzymatic)
Pyrazolo[1,5-a]pyrimidine 7d CDK2/cyclin A224,240 (HepG2)HepG2, MCF-7, A549, Caco2
Pyrazolo[1,5-a]pyrimidine 10b CDK2/cyclin A217,120 (HepG2)HepG2, MCF-7, A549, Caco2
2,4-diaminopyrimidine 22 CDK77.21MV4-11
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine 2g CDK9<10MIA PaCa-2
Pyridopyrimidine 5 CDK4/cyclin D19,270 (HeLa)HeLa, MCF-7, HepG-2
Aurora Kinases

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.

dot

Aurora_Kinase_Signaling_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Metaphase Metaphase AuroraB Aurora B Metaphase->AuroraB Chromosome Chromosome Alignment AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Pyrimidine-based Aurora Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Aurora Kinase Function in Mitosis

Table 4: Pyrimidine-Based Aurora Kinase Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell Line(s)
Alisertib (MLN8237)Aurora A1.2N/A (Enzymatic)
Barasertib (AZD1152)Aurora B0.37N/A (Enzymatic)
Compound 13 Aurora A<200SCLC cell lines
Compound 11c Aurora A, Aurora B7.1, 257N/A (Enzymatic)
Compound 12a Aurora A, Aurora B309, 293HCT-116
Compound 38j Aurora A, Aurora B7.1, 25.7U937
Compound 41l Aurora A, Aurora B9.3, 2.8N/A (Enzymatic)

Experimental Protocols

General Synthesis of Pyrimidine-Based Scaffolds

The synthesis of pyrimidine-based kinase inhibitors often involves the construction of the core pyrimidine ring followed by the introduction of various substituents. Common synthetic strategies include:

  • 2,4-Diaminopyrimidines: A frequent approach involves the sequential nucleophilic aromatic substitution of a 2,4-dichloropyrimidine with different amines.[4][5]

  • Pyrazolo[3,4-d]pyrimidines: These are often synthesized via the condensation of a substituted aminopyrazole with a 1,3-dielectrophilic species.[6][7]

  • Pyrido[2,3-d]pyrimidines: Synthesis can be achieved through the reaction of 2,6-diaminopyrimidin-4-one with an aldehyde and an active methylene compound.[8][9]

dot

General_Synthetic_Workflow StartingMaterials Starting Materials (e.g., Substituted Pyrimidine, Aminopyrazole) Reaction Chemical Reactions (e.g., Condensation, Substitution) StartingMaterials->Reaction Intermediate Intermediate Product Reaction->Intermediate Modification Further Modification (e.g., Suzuki Coupling, Amide Formation) Intermediate->Modification FinalProduct Final Pyrimidine-Based Kinase Inhibitor Modification->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification

General Synthetic Workflow

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor in a suitable buffer.

    • In a multiwell plate, combine the kinase, substrate, and test inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10][11]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Replace the existing medium with the medium containing the test inhibitor.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the vast chemical space accessible through substitution, has enabled the development of highly potent and selective drugs for a range of diseases. The ongoing exploration of novel pyrimidine-based chemotypes, guided by a deep understanding of kinase structure and biology, promises to deliver the next generation of targeted therapeutics. This technical guide has provided a comprehensive overview of the key aspects of this exciting field, from fundamental principles to practical experimental protocols, to aid researchers in their pursuit of innovative kinase inhibitors.

References

The Trifluoromethylpyrimidine Scaffold: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into the pyrimidine core has become a cornerstone strategy in modern medicinal chemistry, imparting favorable properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethylpyrimidine derivatives, with a specific focus on their role as potent kinase inhibitors in oncology. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes the complex relationships governing the interaction of these compounds with their biological targets.

Introduction to Trifluoromethylpyrimidines in Drug Discovery

Pyrimidine derivatives are a well-established class of heterocyclic compounds with broad biological activities, forming the basis of numerous approved drugs.[1][2] The incorporation of the highly electronegative and lipophilic trifluoromethyl group can profoundly influence the compound's physicochemical profile.[3] This strategic modification is often employed to modulate pKa, improve target selectivity, and block metabolic degradation, making trifluoromethylpyrimidines a privileged scaffold in the design of targeted therapies, particularly kinase inhibitors.[3][4] Research has demonstrated their efficacy against critical oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), which are often dysregulated in various cancers.[5][6][7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of trifluoromethylpyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following sections present quantitative data for derivatives targeting EGFR and other kinases, illustrating key SAR trends.

EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5] Mutations and overexpression of EGFR are common drivers of non-small-cell lung cancer (NSCLC) and other malignancies.[8][9] Trifluoromethylpyrimidines have emerged as a potent class of EGFR inhibitors.

A notable series of 5-trifluoromethylpyrimidine derivatives has been developed and evaluated for anti-tumor activity. The general structure involves substitutions at the C2 and C4 positions of the pyrimidine ring.

Table 1: In Vitro Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

Compound IDR Group (Substitution at C4-amino position)EGFR Kinase IC50 (μM)A549 Cell Line IC50 (μM)MCF-7 Cell Line IC50 (μM)PC-3 Cell Line IC50 (μM)
9u [5][10](E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide0.0910.353.245.12
17v [11]Structure not fully detailed in abstract, noted as a novel trifluoromethyl-substituted pyrimidine derivative-H1975 IC50 = 2.279.37 (5-FU)-

Data sourced from references as cited. A549, H1975 (NSCLC), MCF-7 (Breast), PC-3 (Prostate).

SAR Insights for EGFR Inhibitors:

  • Core Scaffold: The 2,4-diamino-5-trifluoromethylpyrimidine core is essential for activity.

  • C4-Substitution: The presence of a substituted thiophene carboxamide at the C4 position, as seen in compound 9u , contributes significantly to potent enzymatic and cellular activity.[5][10]

  • C2-Anilino Linker: An anilino group at the C2 position serves as a critical linker to a pharmacophore that occupies the ATP-binding site. For compound 9u , this is a fluorophenyl-acrylamido moiety, a feature common in covalent EGFR inhibitors.[5][10]

  • Antiproliferative Activity: Compound 9u demonstrated excellent antiproliferative activity against the A549 lung cancer cell line.[10] Further studies showed it could induce apoptosis and arrest the cell cycle in the G2/M phase, common mechanisms for EGFR inhibitors.[5][10] Similarly, compound 17v showed potent activity against the H1975 NSCLC cell line and was found to induce apoptosis by modulating Bax, p53, and Bcl-2 proteins.[11]

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors

PYK2 is a non-receptor tyrosine kinase related to Focal Adhesion Kinase (FAK) and is implicated in cancer cell migration and invasion.[12][13] Trifluoromethylpyrimidine-based compounds have been developed as potent and selective PYK2 inhibitors.[12][13]

Table 2: Activity of Diaminopyrimidine Derivatives as PYK2 Inhibitors

Compound ClassGeneral Modification StrategyPYK2 PotencySelectivity over FAKKey Finding
Diaminopyrimidines[12][13]Transformation of a FAK-selective series using library and medicinal chemistry techniques.Good10- to 20-foldSuccessful optimization for PYK2 potency and selectivity.
Follow-up Series[12]Structure-based design to eliminate bioactivation liability.MaintainedMaintainedEliminated formation of reactive metabolites, improving the safety profile.

SAR Insights for PYK2 Inhibitors:

  • The diaminopyrimidine scaffold is a viable starting point for developing PYK2 inhibitors.[13]

  • Medicinal chemistry efforts successfully shifted selectivity from FAK to PYK2, demonstrating that subtle structural modifications can tune kinase selectivity profiles.[13]

  • A significant challenge in this series was the formation of reactive metabolites. Subsequent design strategies, likely involving modification of metabolically labile sites, successfully mitigated this risk while preserving potency.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are generalized protocols based on the cited literature for the synthesis and biological evaluation of trifluoromethylpyrimidine derivatives.

General Synthesis Protocol

The synthesis of the 2,4-diamino-5-trifluoromethylpyrimidine scaffold typically involves a multi-step process starting from commercially available precursors.

G cluster_synthesis Generalized Synthetic Workflow A Precursor (e.g., Ethyl trifluoroacetoacetate) B Step 1: Cyclization (e.g., with Guanidine) A->B C Intermediate 1 (Substituted Pyrimidine Core) B->C D Step 2: Chlorination (e.g., POCl3) C->D E Intermediate 2 (Dichloropyrimidine) D->E F Step 3: Sequential SNAr (Amine 1 at C4) E->F G Intermediate 3 (Monosubstituted) F->G H Step 4: Sequential SNAr (Amine 2 at C2) G->H I Final Compound (2,4-diamino-5-trifluoromethylpyrimidine) H->I J Purification & Characterization (Chromatography, NMR, HRMS) I->J

Caption: Generalized workflow for the synthesis of trifluoromethylpyrimidines.

  • Pyrimidine Core Formation: Cyclocondensation of a trifluoromethyl-containing 1,3-dicarbonyl compound (e.g., ethyl trifluoroacetoacetate) with a reagent like guanidine to form the 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine intermediate.[1][3]

  • Chlorination: The hydroxyl group is converted to a chlorine, a better leaving group, using a chlorinating agent such as phosphoryl chloride (POCl₃). This yields a di-chloro pyrimidine intermediate if other positions are also reactive.

  • Sequential Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are sequentially displaced by primary or secondary amines. The reaction is typically regioselective, with the C4 position being more reactive than the C2 position. The first amine is introduced, followed by the introduction of the second amine at the remaining chlorinated position under more forcing conditions if necessary.

  • Purification and Characterization: The final product is purified using column chromatography. Its structure and purity are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][14]

In Vitro Kinase Assay Protocol (EGFR)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the target kinase.

  • Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to wells of a 384-well plate.

    • EGFR kinase is added to the wells containing the test compounds and incubated for a short period.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

    • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Objective: To measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., A549, H1975), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is included.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined.[11]

Signaling Pathways and Logical Relationships

Understanding the context in which these inhibitors function is critical. The diagrams below illustrate a simplified EGFR signaling pathway and summarize the key SAR findings.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Response Cell Proliferation, Survival, Growth TF->Response Inhibitor Trifluoromethylpyrimidine Inhibitor (e.g., 9u) Inhibitor->Dimer Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling cascade by trifluoromethylpyrimidines.

G cluster_sar SAR Logical Relationships for Kinase Inhibition Core 5-CF3-Pyrimidine Core C2 C2-Position (Anilino Linker) Core->C2 C4 C4-Position (Amino Substituent) Core->C4 C5 C5-Position (CF3 Group) Core->C5 C2_Mod Acrylamide moiety (Targets Cys797 in EGFR) C2->C2_Mod Modification C4_Mod Substituted heterocycles (e.g., Thiophene) Improves potency C4->C4_Mod Modification C5_Mod Increases metabolic stability Enhances binding affinity C5->C5_Mod Key Role Potency Increased Kinase Potency & Cellular Activity C2_Mod->Potency C4_Mod->Potency C5_Mod->Potency

Caption: Key SAR principles for trifluoromethylpyrimidine-based kinase inhibitors.

Conclusion

The trifluoromethylpyrimidine scaffold is a highly versatile and potent platform for the development of targeted kinase inhibitors. The structure-activity relationships explored herein demonstrate that strategic modifications to the 2,4-diamino-5-trifluoromethylpyrimidine core can yield compounds with high enzymatic potency and cellular activity against clinically relevant targets like EGFR. The CF₃ group at the C5 position is a critical feature, enhancing the overall drug-like properties of the molecule. Future work in this area will likely focus on optimizing selectivity, overcoming acquired resistance mutations, and further improving the pharmacokinetic and safety profiles of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Purification of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, a key intermediate in pharmaceutical research. The following methods are based on established procedures for the purification of structurally related pyrimidine derivatives.

Introduction

This compound is a fluorinated diamine derivative of pyrimidine. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable building block in drug discovery.[1][2] Effective purification of this compound is crucial to ensure the integrity of subsequent synthetic steps and the reliability of biological assays. The primary purification challenges often involve separating the desired monosubstituted product from unreacted starting materials and potential disubstituted byproducts.

Commonly employed purification strategies for pyrimidine derivatives include column chromatography and crystallization.[3][4][5] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Monitoring of the purification process is typically achieved by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5][6]

Purification Strategies

A general workflow for the purification of this compound is outlined below. This typically involves an initial workup to remove bulk impurities, followed by chromatographic separation and an optional final crystallization step to achieve high purity.

Purification Workflow A Crude Reaction Mixture B Aqueous Workup / Extraction A->B Initial Cleanup C Column Chromatography (Silica Gel) B->C Primary Purification D Fraction Analysis (TLC/HPLC) C->D Monitoring E Solvent Evaporation D->E Product Isolation F Crystallization (Optional) E->F High Purity Polish G Pure Product E->G F->G

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography on silica gel is a standard and effective method for the purification of pyrimidine derivatives.[3][4][6]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/EtOAc or DCM/MeOH).

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the selected solvent system. A gradient elution is often effective, starting with a less polar mixture and gradually increasing the polarity. For example, a gradient of 0% to 10% MeOH in DCM is a common starting point. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Troubleshooting:

  • Poor Separation: If the product and impurities have similar polarities, try a different solvent system or consider using preparative HPLC.[6]

  • Product Tailing on TLC/Column: Add a small amount of a basic modifier like triethylamine to the eluent.

  • Product Instability: If the compound appears to degrade on silica gel, minimize the time on the column and consider alternative purification methods like crystallization.[6]

Protocol 2: Purification by Crystallization

Crystallization can be used as a primary purification method if the crude product is relatively clean, or as a final polishing step after column chromatography.[1][4][7]

Materials:

  • Purified or semi-purified this compound

  • Crystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane)[7]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7]

  • Dissolution: Dissolve the compound in a minimal amount of the hot solvent in an Erlenmeyer flask.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[7]

  • Further Cooling: To maximize the yield, place the flask in an ice bath.[7]

  • Crystal Isolation: Collect the crystals by vacuum filtration.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting:

  • No Crystal Formation: The solution may not be saturated enough. Try evaporating some of the solvent and cooling again. If that fails, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to induce precipitation.[7]

  • Oiling Out: If the compound separates as an oil, try using a more dilute solution, a different solvent, or cooling more slowly.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of pyrimidine derivatives, which can be adapted for this compound.

Purification MethodTypical ParametersExpected PurityTypical Yield
Column Chromatography Stationary Phase: Silica Gel>95% (HPLC)60-90%
Mobile Phase: Gradient of 0-10% Methanol in Dichloromethane (+0.5% TEA)
Crystallization Solvent System: Ethanol/Water, Ethyl Acetate/Hexane, or Methanol>99% (HPLC)70-95%
Procedure: Slow cooling from a hot, saturated solution

Characterization of Purified Product

After purification, the identity and purity of this compound should be confirmed using appropriate analytical techniques.

Characterization_Workflow A Purified Product B Purity Assessment (HPLC, LC-MS) A->B C Structural Confirmation (NMR, MS, IR) A->C D Final Characterized Compound B->D C->D

Caption: Post-purification characterization workflow.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.[1][3]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6]

References

Application Notes and Protocols for the Spectroscopic Analysis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel small molecule, N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine. This document includes hypothetical, predicted spectroscopic data, detailed experimental protocols for data acquisition, and a graphical representation of the analytical workflow.

Spectroscopic Data Summary

Due to the novelty of this compound, experimental spectroscopic data is not yet publicly available. The following tables present a set of predicted data based on established principles of NMR and MS for structurally similar compounds. These values serve as a benchmark for researchers working with this and related molecules.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.45d1HH-6 (pyrimidine)
6.80d1HH-5 (pyrimidine)
3.65t2H-CH₂-NH-
2.95t2H-CH₂-NH₂
5.50 (broad)s1H-NH-
1.80 (broad)s2H-NH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
163.5C-2 (pyrimidine)
158.0 (q)C-4 (pyrimidine)
157.8C-6 (pyrimidine)
122.0 (q)-CF₃
110.0C-5 (pyrimidine)
45.0-CH₂-NH-
41.5-CH₂-NH₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (ppm)MultiplicityAssignment
-68.0s-CF₃

Solvent: CDCl₃, Reference: CCl₃F at 0.00 ppm

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
207.08[M+H]⁺
177.06[M-NH₂]⁺
149.05[M-C₂H₅N₂]⁺

M = C₇H₉F₃N₄, Exact Mass: 206.08

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry cluster_3 Data Interpretation Sample Weighing Sample Weighing Solvent Addition Solvent Addition Sample Weighing->Solvent Addition Dissolution Dissolution Solvent Addition->Dissolution 1H NMR Acquisition 1H NMR Acquisition Dissolution->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition Dissolution->13C NMR Acquisition 19F NMR Acquisition 19F NMR Acquisition Dissolution->19F NMR Acquisition ESI-MS Acquisition ESI-MS Acquisition Dissolution->ESI-MS Acquisition NMR Data Processing NMR Data Processing 1H NMR Acquisition->NMR Data Processing 13C NMR Acquisition->NMR Data Processing 19F NMR Acquisition->NMR Data Processing Structural Elucidation Structural Elucidation NMR Data Processing->Structural Elucidation MS Data Analysis MS Data Analysis ESI-MS Acquisition->MS Data Analysis MS Data Analysis->Structural Elucidation

Application Notes and Protocols for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. This class of molecules is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in various clinically relevant drugs, including anticancer agents. The incorporation of a trifluoromethyl group can enhance the metabolic stability and cellular permeability of the compound, potentially increasing its therapeutic efficacy. The ethylenediamine moiety is a feature found in some polyamine analogues that are known to disrupt polyamine homeostasis and inhibit tumor cell growth. While direct studies on this compound are limited, research on related trifluoromethyl-pyrimidine and diamine-containing compounds suggests potential anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.

These application notes provide a summary of putative effects and detailed protocols based on the activities of structurally related compounds in various cancer cell lines.

Putative Mechanism of Action

Based on the activities of related pyrimidine derivatives and polyamine analogues, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells. Related compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is a common mechanism for anticancer drugs. Similar compounds have been observed to cause cell cycle arrest at various phases, such as G1, S, or G2/M, thereby preventing cancer cell proliferation.[1][2]

  • Inhibition of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are often dysregulated in cancer. Pyrimidine derivatives have been shown to modulate these pathways.

  • Disruption of Polyamine Metabolism: The ethylenediamine moiety is reminiscent of polyamine structures. Analogues of natural polyamines can interfere with polyamine metabolism, which is crucial for cell growth and proliferation. This can lead to the depletion of intracellular polyamine pools and subsequent inhibition of tumor growth.[3]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on reported values for structurally similar compounds in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.5
MDA-MB-231Breast Adenocarcinoma22.8
A549Lung Carcinoma35.2
HCT116Colon Carcinoma18.9
DU145Prostate Carcinoma28.4
C6Rat Glioblastoma64.7

Note: These values are representative and extrapolated from literature on similar compounds. Actual IC50 values should be determined experimentally.

Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment

Treatment Concentration% Apoptotic Cells (Annexin V-FITC/PI Staining)
Control (DMSO)5.2 ± 0.8
10 µM25.6 ± 2.1
20 µM48.3 ± 3.5
40 µM72.1 ± 4.2

Table 3: Cell Cycle Analysis in MCF-7 Cells after 24h Treatment

Treatment Concentration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)55.4 ± 2.928.1 ± 1.716.5 ± 1.3
15 µM70.2 ± 3.115.3 ± 1.514.5 ± 1.2

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and treat with the compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

G cluster_workflow Experimental Workflow A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) C->F D->F E->F

Caption: General experimental workflow for evaluating the anticancer effects.

G cluster_pathway Putative Apoptosis Induction Pathway Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

G cluster_cellcycle Hypothesized Cell Cycle Arrest G1 G1 Phase S S Phase G1->S Arrest Cell Cycle Arrest G2M G2/M Phase S->G2M G2M->G1 Compound Compound Treatment Compound->G1 Blocks Progression

Caption: Logical relationship of compound-induced G1 cell cycle arrest.

References

"N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine as a potential therapeutic agent"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a synthetic compound belonging to the class of trifluoromethylpyrimidine derivatives. This class of molecules has garnered significant interest in medicinal chemistry due to the favorable properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] Trifluoromethylpyrimidine scaffolds are key components in a variety of biologically active agents, including kinase inhibitors for cancer therapy.[3][4]

These application notes provide an overview of the potential therapeutic applications of this compound as a kinase inhibitor, along with detailed protocols for its in vitro evaluation. The methodologies described are based on established techniques for characterizing kinase inhibitors and are intended to guide researchers in their investigation of this and similar compounds.

Potential Therapeutic Application: Kinase Inhibition in Oncology

Derivatives of trifluoromethylpyrimidine have shown promise as inhibitors of various protein kinases implicated in cancer cell proliferation and survival.[3][4] Based on the activity of structurally related compounds, this compound is proposed as a potential inhibitor of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Fms-like tyrosine kinase 3 (FLT3).[3][4] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Data Presentation: In Vitro Activity

The following tables summarize representative in vitro data for this compound against a panel of cancer-relevant kinases and cell lines.

Table 1: Kinase Inhibition Profile

Kinase TargetIC50 (nM)Assay Method
EGFR15TR-FRET
FLT325AlphaScreen
VEGFR2150Kinase-Glo
CHK180TR-FRET

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Method
H1975Non-Small Cell Lung Cancer2.5MTT Assay
MV4-11Acute Myeloid Leukemia1.8CellTiter-Glo
PC-3Prostate Cancer10.2MTT Assay
MCF-7Breast Cancer> 25MTT Assay

Experimental Protocols

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a method for measuring the inhibition of EGFR kinase activity using a TR-FRET assay.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing EGFR kinase and biotinylated substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a stop buffer (e.g., 10 mM EDTA in assay buffer).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol details the evaluation of the anti-proliferative effects of the compound on the H1975 non-small cell lung cancer cell line.

Materials:

  • H1975 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed H1975 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a serial dilution of the compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of the compound on the phosphorylation of EGFR and its downstream effector, ERK, in H1975 cells.

Materials:

  • H1975 cells

  • Serum-free RPMI-1640 medium

  • This compound

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate H1975 cells and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-treat the cells with various concentrations of the compound or DMSO for 2 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

experimental_workflow cluster_screening In Vitro Screening Workflow compound This compound kinase_assay Kinase Inhibition Assay (e.g., TR-FRET) compound->kinase_assay Primary Screen cell_assay Cell Proliferation Assay (e.g., MTT) kinase_assay->cell_assay Cellular Potency pathway_analysis Signaling Pathway Analysis (Western Blot) cell_assay->pathway_analysis Mechanism of Action data_analysis Data Analysis (IC50 Determination) pathway_analysis->data_analysis

Caption: A representative workflow for the in vitro evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Compound This compound Compound->EGFR Inhibition EGF EGF EGF->EGFR

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for this compound.

References

Application Notes and Protocols for Efficacy Testing of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficacy of these compounds often stems from their ability to modulate key cellular processes by targeting specific enzymes, such as protein kinases, or interfering with signaling pathways crucial for cell survival and proliferation.[2][3] This document provides a detailed experimental framework for the comprehensive evaluation of novel pyrimidine derivatives, encompassing in vitro and in vivo methodologies to assess their therapeutic potential.

I. General Experimental Workflow

A systematic approach is crucial for the robust evaluation of pyrimidine derivatives. The workflow begins with primary in vitro screening to assess cytotoxicity, followed by more detailed cell-based assays to elucidate the mechanism of action. Promising candidates are then advanced to in vivo models to evaluate their efficacy and safety in a physiological context.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Primary Screening Primary Screening Mechanism of Action Studies Mechanism of Action Studies Primary Screening->Mechanism of Action Studies Hit Identification Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Lead Candidate Selection Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Efficacy Assessment

Caption: General workflow for pyrimidine derivative efficacy testing.

II. In Vitro Efficacy Testing

In vitro assays are fundamental for the initial characterization of pyrimidine derivatives, providing insights into their cytotoxic potential and cellular mechanisms.

A. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[4][5][6] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Protocol: MTT Assay [4][7][8]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

Cell LinePyrimidine Derivative A (IC50, µM)Pyrimidine Derivative B (IC50, µM)Doxorubicin (IC50, µM)
A549 (Lung Cancer)12.525.80.8
MCF-7 (Breast Cancer)8.215.10.5
HCT116 (Colon Cancer)15.732.41.2
PC3 (Prostate Cancer)10.120.71.0
B. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[10]

Protocol: Annexin V/PI Staining [9][11][12]

  • Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

Data Presentation: Apoptosis Induction by Pyrimidine Derivative A

Cell PopulationUntreated Control (%)Pyrimidine Derivative A (%)
Viable (Annexin V-/PI-)95.245.8
Early Apoptotic (Annexin V+/PI-)2.130.5
Late Apoptotic (Annexin V+/PI+)1.518.2
Necrotic (Annexin V-/PI+)1.25.5
C. Cell Cycle Analysis

Flow cytometry analysis of DNA content using propidium iodide (PI) is a common method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] This helps to identify if the compound induces cell cycle arrest.[3]

Protocol: Cell Cycle Analysis [15][16]

  • Cell Treatment: Treat cells with the pyrimidine derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation: Cell Cycle Distribution after Treatment with Pyrimidine Derivative A

Cell Cycle PhaseUntreated Control (%)Pyrimidine Derivative A (%)
G0/G155.430.1
S25.115.8
G2/M19.554.1

III. Mechanism of Action Studies

Understanding the molecular mechanism by which a pyrimidine derivative exerts its effects is crucial for its development as a therapeutic agent.

A. Target-Based Biochemical Assays: Kinase Inhibition

Many pyrimidine derivatives function as kinase inhibitors.[2] A luminescence-based kinase assay can be used to determine the inhibitory activity of the compound against a specific kinase.

Protocol: Luminescence-Based Kinase Assay [2]

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivative.

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., EGFR, JAK2), and the specific substrate.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. A higher signal indicates greater inhibition.

Data Presentation: Kinase Inhibitory Activity

Kinase TargetPyrimidine Derivative A (IC50, nM)Staurosporine (Positive Control, IC50, nM)
EGFR505
VEGFR22508
JAK2>100010
CDK2806
B. Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway that may be affected by the pyrimidine derivative.[17][18][19]

Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Receptor Tyrosine Kinase (RTK) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival

Caption: Hypothetical signaling pathway targeted by a pyrimidine derivative.

Protocol: Western Blotting [18][19]

  • Protein Extraction: Treat cells with the pyrimidine derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Densitometry: Quantify the band intensities to determine relative protein expression levels.

Data Presentation: Effect on Signaling Protein Phosphorylation

ProteinUntreated Control (Relative Density)Pyrimidine Derivative A (Relative Density)
p-EGFR/Total EGFR1.00.2
p-AKT/Total AKT1.00.4
β-actin1.01.0

IV. In Vivo Efficacy Testing

Promising pyrimidine derivatives identified from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and safety.[20]

A. Xenograft Tumor Model

This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[21][22][23]

Protocol: Xenograft Tumor Model [20][22]

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[20]

  • Treatment: Randomize the mice into control and treatment groups. Administer the pyrimidine derivative (e.g., daily via oral gavage) and vehicle to the respective groups.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250 ± 150-+5
Pyrimidine Derivative A (50 mg/kg)450 ± 8064+2
Pyrimidine Derivative A (100 mg/kg)200 ± 5084-3

digraph "Experimental Logic" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Hypothesis" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "In Vitro Assays" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "In Vivo Models" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conclusion" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Hypothesis" -> "In Vitro Assays" [label="Design"]; "In Vitro Assays" -> "In Vivo Models" [label="Validate"]; "In Vivo Models" -> "Data Analysis" [label="Collect"]; "Data Analysis" -> "Conclusion" [label="Interpret"]; }

Caption: Logical relationship of the experimental design.

References

Application Notes and Protocols for Assessing the Antifungal Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for the development of novel antifungal agents. A critical component of the drug discovery and development pipeline is the accurate and reproducible assessment of a compound's antifungal activity. Standardized protocols are essential for comparing the efficacy of new chemical entities and for providing a reliable basis for further preclinical and clinical development.

This document provides detailed protocols for key in vitro assays used to characterize the antifungal properties of novel compounds. These methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability across different laboratories.[1][2][3]

Key Antifungal Susceptibility Testing Methods

A comprehensive evaluation of a novel antifungal compound typically involves a battery of in vitro tests to determine its potency, spectrum of activity, and mechanism of action (fungistatic vs. fungicidal). The following are foundational assays in this process:

  • Broth Microdilution Assay: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[1]

  • Disk Diffusion Assay: A qualitative or semi-quantitative method that provides a rapid assessment of a compound's antifungal activity. It is particularly useful for initial screening of large numbers of compounds.[6][7]

  • Time-Kill Kinetic Assay: This dynamic assay provides insights into the pharmacodynamics of an antifungal agent by measuring the rate at which it kills a fungal population over time.[1][8] This helps to differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity.

  • Biofilm Susceptibility Assay: Fungal biofilms, structured communities of cells encased in an extracellular matrix, are notoriously resistant to conventional antifungal therapies.[9][10] This assay is crucial for evaluating a compound's efficacy against this clinically relevant mode of fungal growth.[9]

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesStrain IDNovel Compound MIC (µg/mL)Control Drug 1 MIC (µg/mL)Control Drug 2 MIC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305

Table 2: Disk Diffusion Assay Data

Fungal SpeciesStrain IDNovel Compound Zone of Inhibition (mm)Control Drug 1 Zone of Inhibition (mm)Control Drug 2 Zone of Inhibition (mm)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305

Table 3: Time-Kill Kinetic Assay Data (Log10 CFU/mL)

Time (hours)Growth ControlNovel Compound (1x MIC)Novel Compound (4x MIC)Control Drug (4x MIC)
0
2
4
8
12
24

Table 4: Biofilm Susceptibility Data

Fungal SpeciesStrain IDPlanktonic MIC (µg/mL)Sessile MIC50 (SMIC50) (µg/mL)Sessile MIC80 (SMIC80) (µg/mL)
Candida albicansATCC 90028
Candida albicansClinical Isolate 1

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[11]

Materials:

  • 96-well, sterile, U-bottom microtiter plates.[11]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[11]

  • Novel compound and control antifungal agents.

  • Fungal isolates.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Spectrophotometer or hemocytometer.

  • Incubator (35°C).

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the novel compound and control drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in a separate 96-well plate to achieve 2x the final desired concentrations.[12]

  • Inoculum Preparation:

    • Yeasts: From a fresh 24-48 hour culture, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[13] Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[11]

    • Molds: From a 7-day old culture, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[11]

  • Inoculation and Incubation:

    • Transfer 100 µL of the prepared 2x antifungal dilutions to the corresponding wells of a new 96-well plate.

    • Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations.[14]

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).[11]

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ~50% for azoles, 100% for polyenes) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Disk Diffusion Assay

This protocol is based on the CLSI M44 guidelines for yeasts.[7]

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[11][13]

  • Sterile paper disks (6 mm diameter).

  • Novel compound and control antifungal agents.

  • Fungal isolates.

  • Sterile saline.

  • Sterile cotton swabs.

  • Incubator (35°C).

Procedure:

  • Preparation of Antifungal Disks:

    • Apply a known amount of the novel compound and control drugs to sterile paper disks and allow them to dry.

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[13]

  • Inoculation and Disk Placement:

    • Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions.

    • Allow the plate to dry for 5-15 minutes.

    • Aseptically place the antifungal disks onto the agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 20-24 hours.

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Time-Kill Kinetic Assay

Materials:

  • Culture tubes or flasks.

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640.

  • Novel compound and control antifungal agents.

  • Fungal isolate.

  • Sterile saline or PBS.

  • Sabouraud Dextrose Agar (SDA) plates.

  • Incubator/shaker (35°C).

Procedure:

  • Preparation:

    • Prepare a fungal inoculum in SDB and incubate overnight at 35°C with agitation.

    • Dilute the overnight culture to a starting concentration of approximately 1-5 x 10^5 CFU/mL in fresh broth.[1]

    • Prepare tubes with the novel compound and control drug at various multiples of their predetermined MIC (e.g., 1x, 4x, 16x MIC). Include a growth control tube without any antifungal agent.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared fungal suspension.[1]

    • Incubate the tubes at 35°C with agitation.[1]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[1]

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.[1]

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.[1]

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.[1]

    • Count the number of colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.[8]

Biofilm Susceptibility Assay

This protocol is based on a microtiter plate model with metabolic activity measurement using a tetrazolium salt (XTT) reduction assay.[15]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates.

  • RPMI-1640 medium.

  • Novel compound and control antifungal agents.

  • Fungal isolate.

  • Sterile PBS.

  • XTT solution and menadione solution.

  • Microplate reader.

Procedure:

  • Biofilm Formation:

    • Prepare a fungal suspension of 1 x 10^6 CFU/mL in RPMI-1640.

    • Add 100 µL of the inoculum to the wells of a microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Antifungal Treatment:

    • Gently wash the biofilms with sterile PBS to remove non-adherent cells.

    • Prepare serial dilutions of the novel compound and control drugs in RPMI-1640.

    • Add 100 µL of the antifungal solutions to the biofilm-coated wells.

    • Incubate for a further 24 hours.

  • Metabolic Activity Measurement (XTT Assay):

    • Wash the biofilms again with PBS.

    • Prepare the XTT-menadione solution.

    • Add 100 µL of the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.[16]

    • Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis:

    • The Sessile Minimum Inhibitory Concentration (SMIC) is determined as the lowest drug concentration that causes a 50% (SMIC50) or 80% (SMIC80) reduction in metabolic activity compared to the drug-free control biofilm.[9]

Visualization of Workflows and Pathways

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Advanced Characterization cluster_3 Lead Optimization Primary_Screen Primary Screen (e.g., Disk Diffusion) MIC_Determination MIC Determination (Broth Microdilution) Primary_Screen->MIC_Determination Active Compounds Time_Kill_Assay Time-Kill Assay MIC_Determination->Time_Kill_Assay Potent Compounds Biofilm_Assay Biofilm Susceptibility Time_Kill_Assay->Biofilm_Assay Toxicity_Assay In Vitro Toxicity Biofilm_Assay->Toxicity_Assay Lead_Op Lead Optimization Toxicity_Assay->Lead_Op Promising Leads

Caption: General workflow for antifungal compound screening.

Ergosterol_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Ergosterol Synthesis cluster_2 Membrane Integration AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Squalene_Epoxidase Squalene Epoxidase (Target of Allylamines) Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol Lanosterol_Demethylase 14-alpha-demethylase (Target of Azoles) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Membrane Fungal Cell Membrane (Target of Polyenes) Ergosterol->Membrane Incorporation

Caption: Simplified ergosterol biosynthesis pathway and antifungal targets.

References

Application Notes and Protocols for Developing Assays for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine and its Putative Target, Werner Syndrome ATP-dependent Helicase (WRN)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a novel small molecule with potential therapeutic applications. Based on the activity of structurally similar 2-amino-4-(trifluoromethyl)pyrimidine derivatives, a plausible biological target for this compound is the Werner Syndrome ATP-dependent Helicase (WRN). WRN is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2][3] Inhibition of WRN has emerged as a promising strategy for targeting cancers with microsatellite instability (MSI), where tumor cells become heavily reliant on WRN for survival.[2][4][5]

These application notes provide a comprehensive guide for researchers to develop assays to validate WRN as a target of this compound and to characterize its inhibitory effects. The protocols detailed below cover target engagement, biochemical activity, and cell-based functional assays.

Section 1: Target Engagement Studies

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[6][7][8][9] The principle relies on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Culture: Culture a relevant cancer cell line with high WRN expression (e.g., MSI-high colorectal cancer cell line HCT116) to 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble WRN protein in the supernatant using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble WRN as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

Compound ConcentrationMelting Temperature (Tm) (°C)ΔTm (°C)
Vehicle (DMSO)52.3-
1 µM55.1+2.8
10 µM58.7+6.4
100 µM62.2+9.9

Table 1: Representative CETSA data showing the thermal stabilization of WRN upon binding of a hypothetical inhibitor.

Visualization:

CETSA_Workflow start Culture Cells treatment Treat with Compound start->treatment 1. Cell Prep heating Thermal Challenge treatment->heating 2. Incubation lysis Cell Lysis & Centrifugation heating->lysis 3. Denaturation detection Western Blot for Soluble WRN lysis->detection 4. Separation analysis Data Analysis (Melting Curve) detection->analysis 5. Quantification end Target Engagement Confirmed analysis->end

Figure 1. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Section 2: Biochemical Assays

WRN Helicase Activity Assay (Fluorescence-Based)

This assay measures the DNA unwinding activity of the WRN helicase domain. A dual-labeled DNA substrate with a fluorophore and a quencher is used. Upon unwinding by WRN, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[10][11]

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Compound and Enzyme Incubation: In a 96-well plate, add the reaction buffer, purified recombinant WRN protein, and varying concentrations of this compound or a vehicle control. Incubate for 15 minutes at room temperature.[1]

  • Reaction Initiation: Initiate the reaction by adding a mixture of the dual-labeled forked DNA substrate and ATP (e.g., 2 mM final concentration).

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., λex/λem = 525 nm/592 nm for TAMRA).[1][10]

  • Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)% WRN Helicase Activity
0.0198.5
0.185.2
151.3
1012.7
1002.1

Table 2: Representative data for the inhibition of WRN helicase activity by a hypothetical inhibitor. The calculated IC50 value from this data would be approximately 1 µM.

Visualization:

Helicase_Assay_Workflow start Prepare Reaction Mix incubation Add WRN & Compound start->incubation 1. Setup initiation Add DNA Substrate & ATP incubation->initiation 2. Pre-incubation measurement Kinetic Fluorescence Reading initiation->measurement 3. Reaction Start analysis Calculate IC50 measurement->analysis 4. Data Acquisition end Inhibitory Potency Determined analysis->end

Figure 2. Workflow for the fluorescence-based WRN helicase activity assay.

Section 3: Cell-Based Functional Assays

Cell Viability Assay

This assay determines the effect of the compound on the proliferation of cancer cells, particularly comparing MSI-high and microsatellite stable (MSS) cell lines to assess synthetic lethality.

Experimental Protocol:

  • Cell Seeding: Seed MSI-high (e.g., HCT116, LoVo) and MSS (e.g., SW620, HT-29) cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement: Measure cell viability using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the EC50 for each cell line.

Data Presentation:

Cell LineMicrosatellite StatusEC50 (µM)
HCT116MSI-high1.5
LoVoMSI-high2.1
SW620MSS> 50
HT-29MSS> 50

Table 3: Representative cell viability data demonstrating the selective toxicity of a hypothetical WRN inhibitor in MSI-high cancer cell lines.

DNA Damage Response (γ-H2AX) Assay

Inhibition of WRN in MSI-high cells is expected to lead to an accumulation of DNA double-strand breaks (DSBs).[2][4] The formation of γ-H2AX foci is a well-established marker for DSBs.

Experimental Protocol:

  • Cell Treatment: Grow MSI-high cells on coverslips and treat with the compound or vehicle for a specified time (e.g., 24 hours).

  • Immunofluorescence Staining: Fix, permeabilize, and stain the cells with an antibody specific for phosphorylated H2AX (γ-H2AX). Use a fluorescently labeled secondary antibody for detection.

  • Microscopy: Visualize the γ-H2AX foci using fluorescence microscopy.

  • Image Analysis: Quantify the number and intensity of γ-H2AX foci per cell nucleus.

Visualization:

WRN_Signaling_Pathway cluster_nucleus Nucleus DNA_damage DNA Damage (e.g., stalled replication forks) WRN WRN Helicase DNA_damage->WRN recruitment DSBs Accumulation of Double-Strand Breaks (DSBs) WRN->DSBs prevents DNA_Repair DNA Repair & Genomic Stability WRN->DNA_Repair promotes Compound N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1-2-diamine Compound->WRN inhibits gH2AX γ-H2AX Foci Formation DSBs->gH2AX leads to Apoptosis Apoptosis / Cell Cycle Arrest DSBs->Apoptosis triggers

Figure 3. Simplified signaling pathway illustrating the role of WRN in DNA repair and the consequences of its inhibition.

The protocols and assays described in these application notes provide a robust framework for investigating the interaction of this compound with its putative target, WRN. By systematically applying these methods, researchers can confirm target engagement, quantify inhibitory potency, and elucidate the cellular consequences of WRN inhibition. This comprehensive approach is essential for the preclinical development of novel WRN-targeting cancer therapeutics.

References

Application Notes and Protocols for N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group on the pyrimidine ring can enhance metabolic stability, binding affinity, and cell permeability of potential drug candidates. The ethylenediamine substituent provides a versatile linker for further chemical modification and interaction with biological targets. While direct extensive research on this specific molecule is emerging, its core structure, 2-amino-4-(trifluoromethyl)pyrimidine, is a key pharmacophore in the development of targeted therapies, particularly in oncology.

These application notes provide an overview of the potential uses of this compound and its derivatives as therapeutic agents, with a focus on their application as kinase inhibitors and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are presented to guide research and development.

Therapeutic Potential and Biological Targets

Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have shown promising activity as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Werner Syndrome Helicase (WRN) Inhibition

One of the most promising applications for this class of compounds is the inhibition of Werner syndrome (WRN) helicase. WRN helicase is a key enzyme involved in DNA repair, and its inhibition has been identified as a synthetic lethal strategy for cancers with microsatellite instability (MSI-H). Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine have been designed and synthesized as potent and selective WRN helicase inhibitors, demonstrating significant antiproliferative activity against MSI-H cancer cell lines.[1][2]

Data Presentation

The following table summarizes the in vitro antiproliferative activity of representative 2-amino-4-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines.

Compound IDModification on 2-amino groupCell Line (MSI Status)IC50 (µM)Reference
11g Substituted anilineHCT116 (MSI-H)1.52[1][2]
LNCaP (MSI-H)1.72[1][2]
SW620 (MSS)4.24[1][2]
PC3 (MSS)2.78[1][2]
11h Substituted anilineHCT116 (MSI-H)2.22[1][2]
LNCaP (MSI-H)1.6[1][2]
SW620 (MSS)2.37[1][2]
PC3 (MSS)3.21[1][2]
11c Substituted anilineHCT116 (MSI-H)>10[1][2]
11f Substituted anilineHCT116 (MSI-H)3.89[1][2]
11l Substituted anilineHCT116 (MSI-H)5.67[1][2]

Experimental Protocols

The following protocols are adapted from methodologies used for the synthesis and evaluation of 2-amino-4-(trifluoromethyl)pyrimidine derivatives and can serve as a guide for working with this compound.

Protocol 1: General Synthesis of 2-Substituted-amino-4-(trifluoromethyl)pyrimidine Derivatives

This protocol describes a general method for the synthesis of derivatives from a common intermediate.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyrimidine

  • This compound (or desired amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) and the desired amine (e.g., this compound, 1.1 equivalents) in NMP.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, SW620, LNCaP, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

  • Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Start: 2-Chloro-4-(trifluoromethyl)pyrimidine reaction Nucleophilic Aromatic Substitution with Amine (e.g., Ethylenediamine derivative) start->reaction purification Silica Gel Chromatography reaction->purification characterization NMR & Mass Spectrometry purification->characterization cell_culture Cell Seeding (96-well plates) characterization->cell_culture compound_treatment Treatment with Synthesized Compounds incubation 72h Incubation mtt_assay MTT Assay data_analysis Absorbance Reading & IC50 Calculation

Caption: General workflow for the synthesis and biological evaluation of 2-amino-4-(trifluoromethyl)pyrimidine derivatives.

wrn_pathway compound This compound Derivative wrn WRN Helicase compound->wrn Inhibition dna_repair DNA Repair (Base Excision Repair, Double-Strand Break Repair) wrn->dna_repair Facilitates msi_h_cancer MSI-H Cancer Cell wrn->msi_h_cancer Essential for Survival of dna_repair->msi_h_cancer Suppresses Genomic Instability in apoptosis Apoptosis / Cell Death msi_h_cancer->apoptosis Leads to

Caption: Proposed mechanism of action for WRN helicase inhibitors in MSI-H cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine. The content is structured to address specific challenges that may be encountered during this synthetic process.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Question: We are attempting the synthesis of this compound, likely via a nucleophilic aromatic substitution or a cross-coupling reaction, but are observing very low to no formation of the desired product. What are the potential causes and how can we troubleshoot this?

Answer: Low to no product yield in the synthesis of N-aryl diamines, particularly with heterocyclic systems, can stem from several factors. The key is a systematic approach to identify and resolve the issue.

A common route for this synthesis is the Buchwald-Hartwig amination. The reactivity of the 2-chloro-4-(trifluoromethyl)pyrimidine is a critical factor. Aryl chlorides can be less reactive compared to bromides or iodides in these coupling reactions.[1] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyrimidine ring.

Here is a logical workflow to troubleshoot low yield:

Troubleshooting_Low_Yield start Low/No Product Yield reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check reagent_check->start Reagents Degraded/Incorrect catalyst_check Evaluate Catalyst System (Pd-precatalyst & Ligand) reagent_check->catalyst_check Reagents OK catalyst_check->start Inactive Catalyst/Inappropriate Ligand conditions_check Optimize Reaction Conditions (Solvent, Base, Temp.) catalyst_check->conditions_check Catalyst System OK conditions_check->start Suboptimal Conditions purification_check Assess Workup & Purification conditions_check->purification_check Conditions Optimized purification_check->start Product Loss During Workup success Improved Yield purification_check->success Purification OK

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in pyrimidine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant purity issues.[1][2][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. The choice and amount of catalyst are critical; while strong Brønsted acids like HCl are traditional, Lewis acids (e.g., FeCl₃, ZnCl₂) or organocatalysts can be effective alternatives.[2][4] It's recommended to screen different catalysts and optimize their concentration for your specific substrates.[2]

  • Reaction Conditions: Temperature and reaction time are crucial parameters.[2] Some reactions may require longer durations or moderate temperature increases to reach completion.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[5]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield.[2] While ethanol is commonly used, other polar solvents like acetonitrile, or even solvent-free conditions, have been shown to improve yields for certain substrates.[1][2]

  • Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the reaction and lead to unwanted side reactions.[1][2][3] Ensure all reactants are of high purity.

  • Stoichiometry: While a 1:1:1 molar ratio of reactants is standard in many pyrimidine syntheses like the Biginelli reaction, using a slight excess of the urea or thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[4]

Q2: I am observing significant side product formation. How can I minimize these impurities?

Side product formation is a common challenge, often arising from competing reaction pathways.

Troubleshooting Steps:

  • Hantzsch-type Dihydropyridine Byproduct: In the Biginelli reaction, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at higher temperatures).[3]

    • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]

    • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3]

  • Self-Condensation and Other Side Reactions: In the Pinner synthesis, side reactions can include self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine.[3] Careful selection of the base and its stoichiometry is crucial to promote the desired cyclization.[3]

  • Regioselectivity: For the synthesis of substituted pyrimidines, a lack of regioselectivity can lead to multiple isomers. The use of appropriate protecting or directing groups can enhance the regioselectivity.[6]

Q3: I'm having difficulty purifying my crude pyrimidine product. What are the best practices?

Purification can be challenging due to impurities with similar physicochemical properties to the desired product.[6]

Troubleshooting Steps:

  • Recrystallization: This is a common and effective technique for purifying solid pyrimidine derivatives.[7]

    • Solvent Selection: If your compound has poor solubility, a solvent mixture can be effective. For example, dissolve your compound in a minimum amount of a hot, more polar solvent (like ethyl acetate) and then slowly add a hot, less polar solvent (like hexane) until turbidity is observed, then allow it to cool slowly.[7]

    • Cooling Rate: Rapid precipitation can lead to amorphous solids or oils instead of crystals. Ensure a slow cooling process to promote crystal growth.[7] Seeding the solution with a small crystal of the pure compound can also be beneficial.[7]

  • Column Chromatography: This is a suitable alternative if recrystallization is ineffective, especially when impurities have similar solubility profiles.[7]

    • Solvent System: Experiment with different solvent systems (mobile phases) to improve separation of compounds with similar polarities.[6][7]

    • Additives: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine can be helpful.[7]

  • Monitoring Purification: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification.[7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing pyrimidine synthesis, providing a clear comparison to inform experimental design.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HCl20Water900.592
2HCl20EthanolReflux875
3WSi/A150.05 g/mmol Neat921.595
4No Catalyst-Neat9224<5

Data compiled from multiple sources.[8][9]

Table 2: Effect of Solvent on Pyrimidine Derivative Synthesis

EntrySolventTemperatureTimeYield (%)
1H₂O/EtOH (2:3)Reflux3h95
2H₂OReflux5h80
3EtOHReflux6h75
4DMFReflux8h60
5DCMReflux10h45

Yields for the synthesis of an indol-3-yl-4H-pyran derivative, demonstrating the significant impact of solvent choice.[10]

Experimental Protocols

Protocol 1: General Procedure for Biginelli Reaction

This protocol provides a general framework for the acid-catalyzed, one-pot, three-component synthesis of dihydropyrimidinones (DHPMs).

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[3]

  • Catalyst Addition: Add the chosen acid catalyst (e.g., 20 mol% HCl or a Lewis acid like sulfated zirconia, 50 mg).[3][9]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-90°C) with stirring.[1][9]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[1]

  • Isolation: Add a small amount of cold ethanol and stir for 5 minutes. Collect the precipitated solid by filtration and wash with cold ethanol.[1][5]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: General Procedure for Pinner Synthesis

This protocol outlines the synthesis of pyrimidines from the condensation of a 1,3-dicarbonyl compound with an amidine.[5]

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and amidine hydrochloride (1.2 eq) in a suitable solvent such as ethanol.[5]

  • Heating: Heat the solution to reflux.[5]

  • Monitoring: Monitor the reaction progress by TLC.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[5]

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Select Reactants (Aldehyde, β-Ketoester, Urea) setup Combine Reactants & Catalyst reactants->setup catalyst Choose Catalyst (e.g., HCl, Lewis Acid) catalyst->setup solvent Select Solvent (or Solvent-free) solvent->setup heating Heat & Stir (Optimize Temp & Time) setup->heating monitoring Monitor Progress (TLC) heating->monitoring cooling Cool to RT monitoring->cooling Reaction Complete precipitation Precipitate & Filter cooling->precipitation purification Purify (Recrystallization/Chromatography) precipitation->purification analysis Analyze Product (NMR, MS) purification->analysis

Caption: General experimental workflow for pyrimidine synthesis.

troubleshooting_flowchart start Low Yield or Side Products check_purity Check Reactant Purity start->check_purity check_purity->start Impure optimize_catalyst Optimize Catalyst (Type & Loading) check_purity->optimize_catalyst Pure optimize_conditions Optimize Conditions (Temp, Time, Solvent) optimize_catalyst->optimize_conditions check_stoichiometry Adjust Stoichiometry optimize_conditions->check_stoichiometry analyze_side_products Identify Side Products (e.g., Hantzsch DHP) check_stoichiometry->analyze_side_products successful_synthesis Improved Yield & Purity check_stoichiometry->successful_synthesis Optimized modify_procedure Modify Procedure (e.g., Order of Addition) analyze_side_products->modify_procedure modify_procedure->successful_synthesis

Caption: Troubleshooting flowchart for pyrimidine synthesis.

biginelli_pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products aldehyde Aldehyde iminium Acyliminium Ion aldehyde->iminium hantzsch Hantzsch Dihydropyridine (Side Product) aldehyde->hantzsch ketoester β-Ketoester enolate Enolate ketoester->enolate ketoester->hantzsch urea Urea urea->iminium urea->hantzsch Decomposes to NH₃ dhpm Dihydropyrimidinone (Desired Product) iminium->dhpm enolate->dhpm

References

Technical Support Center: Synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNA_r) of a suitable 2-halopyrimidine with ethylenediamine. The starting material is typically 2-chloro-4-(trifluoromethyl)pyrimidine. The reaction is usually carried out in a suitable solvent in the presence of a base to neutralize the hydrogen halide formed.

Q2: What are the most common side products observed in this synthesis?

While the reaction can be optimized for high yield of the desired product, several side products can form. The most frequently encountered are:

  • N,N'-bis(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (Disubstitution Product): This occurs when both amino groups of ethylenediamine react with a molecule of 2-chloro-4-(trifluoromethyl)pyrimidine.

  • 2-Hydroxy-4-(trifluoromethyl)pyrimidine (Hydrolysis Product): This side product forms if water is present in the reaction mixture, leading to the hydrolysis of the starting material.

  • Unreacted 2-chloro-4-(trifluoromethyl)pyrimidine: Incomplete reaction will leave the starting material as an impurity.

Q3: How can I minimize the formation of the disubstitution side product?

The formation of the disubstitution product can be significantly suppressed by using a large excess of ethylenediamine relative to the 2-chloro-4-(trifluoromethyl)pyrimidine. A molar ratio of 5 to 10 equivalents of ethylenediamine is often effective.

Q4: What are the recommended purification methods for the final product?

Purification is typically achieved through column chromatography on silica gel. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent product tailing on the silica) is commonly used. Recrystallization from a suitable solvent system may also be employed for further purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product 1. Incomplete reaction. 2. Formation of significant amounts of side products. 3. Suboptimal reaction temperature or time.1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Increase the excess of ethylenediamine to minimize disubstitution. Ensure anhydrous conditions to prevent hydrolysis. 3. Optimize the reaction temperature and time. A higher temperature may be required, but this could also lead to more side products.
Presence of a significant amount of the disubstitution product Insufficient excess of ethylenediamine.Increase the molar ratio of ethylenediamine to 2-chloro-4-(trifluoromethyl)pyrimidine (e.g., from 3 equivalents to 5-10 equivalents).
Presence of the hydrolysis product (2-hydroxy-4-(trifluoromethyl)pyrimidine) Presence of water in the reaction mixture (in solvents, reagents, or glassware).Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the product by column chromatography 1. Product streaking on the silica gel column. 2. Co-elution of the product with impurities.1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the amine product with the acidic silica gel. 2. Optimize the solvent system for better separation. A gradient elution may be necessary.

Experimental Protocols

Representative Synthesis of this compound

Materials:

  • 2-chloro-4-(trifluoromethyl)pyrimidine

  • Ethylenediamine

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Triethylamine (or another suitable base)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).

  • Slowly add a solution of ethylenediamine (5.0 - 10.0 eq) in anhydrous DMF at room temperature with stirring.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the desired product.

Visualizations

Synthesis_Pathway SM 2-chloro-4-(trifluoromethyl)pyrimidine Product This compound SM->Product + Ethylenediamine (1 eq) DiSub N,N'-bis(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine (Disubstitution Side Product) SM->DiSub + Ethylenediamine (0.5 eq) Hydrolysis 2-Hydroxy-4-(trifluoromethyl)pyrimidine (Hydrolysis Side Product) SM->Hydrolysis + H2O EDA Ethylenediamine (excess) EDA->Product Water H2O Water->Hydrolysis

Caption: Reaction scheme for the synthesis of this compound and formation of common side products.

Troubleshooting_Workflow Start Start Synthesis Reaction Reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with excess ethylenediamine Start->Reaction Analysis Analyze crude product (TLC, LC-MS) Reaction->Analysis HighPurity High Purity of Desired Product? Analysis->HighPurity Purification Purification (Column Chromatography) HighPurity->Purification Yes Troubleshoot Troubleshoot Side Products HighPurity->Troubleshoot No End Pure Product Purification->End CheckEDA Increase excess of ethylenediamine Troubleshoot->CheckEDA Disubstitution product observed CheckWater Ensure anhydrous conditions Troubleshoot->CheckWater Hydrolysis product observed CheckEDA->Reaction CheckWater->Reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers and scientists in improving the yield of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the nucleophilic aromatic substitution (SNA) reaction between 2-chloro-4-(trifluoromethyl)pyrimidine and an excess of ethylenediamine. This reaction typically requires a suitable solvent and may be facilitated by the use of a non-nucleophilic base to scavenge the HCl generated.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 2-chloro-4-(trifluoromethyl)pyrimidine and ethylenediamine are of high purity. Impurities can lead to side reactions.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary.

  • Moisture Control: Pyrimidine rings can be sensitive to hydrolysis. Ensuring anhydrous (dry) reaction conditions is crucial for preventing the formation of byproducts.[1]

  • Stoichiometry: The molar ratio of reactants is important. Using an excess of ethylenediamine can favor the desired monosubstitution product.

Q3: I am observing the formation of a significant amount of a di-substituted byproduct. How can I minimize this?

The formation of N1,N2-bis(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is a common issue. To favor the desired mono-substituted product:

  • Increase the Excess of Ethylenediamine: Using a larger excess of ethylenediamine will statistically favor the reaction of the pyrimidine with only one of the amine groups.

  • Control the Rate of Addition: Slowly adding the 2-chloro-4-(trifluoromethyl)pyrimidine to the ethylenediamine solution can help to minimize the local concentration of the pyrimidine and reduce the likelihood of di-substitution.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-substitution.

Q4: What are the recommended purification methods for the final product?

Purification can typically be achieved through:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.

  • Acid-Base Extraction: The basic nature of the diamine product allows for purification via acid-base extraction to remove non-basic impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive starting material.Verify the identity and purity of 2-chloro-4-(trifluoromethyl)pyrimidine and ethylenediamine using analytical techniques (e.g., NMR, GC-MS).
Suboptimal reaction temperature.Optimize the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures (e.g., room temperature, 50 °C, reflux).[1]
Incorrect solvent.Screen different polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).
Multiple Spots on TLC (Side Reactions) Presence of moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[1]
Di-substitution.Increase the molar excess of ethylenediamine (e.g., from 3 equivalents to 5 or 10 equivalents). Add the pyrimidine starting material slowly to the reaction mixture.
Decomposition of starting material or product.If the reaction is run at elevated temperatures, decomposition may occur. Try running the reaction at a lower temperature for a longer period. Monitor by TLC for the appearance of degradation products.[1]
Difficulty in Product Isolation Product is highly soluble in the workup solvent.During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product. Extract with a more polar organic solvent like ethyl acetate.
Emulsion formation during extraction.Add a small amount of brine or filter the mixture through a pad of celite.
Product is an oil instead of a solid.The product may not be pure enough to solidify. Attempt further purification by column chromatography. If the product is inherently an oil, this is not an issue.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add anhydrous ethylenediamine (5-10 equivalents) and a suitable anhydrous solvent (e.g., THF or DCM).

  • Reactant Addition: Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine (1 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirring solution of ethylenediamine at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting pyrimidine is consumed. The reaction time can vary from a few hours to overnight depending on the scale and temperature.[1]

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere reactants Add Anhydrous Ethylenediamine & Solvent start->reactants add_pyrimidine Dropwise Addition of 2-chloro-4-(trifluoromethyl)pyrimidine reactants->add_pyrimidine Room Temperature monitor Monitor by TLC/LC-MS add_pyrimidine->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end Final Product purify->end Isolate Pure Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? purity Impure Starting Materials start->purity conditions Suboptimal Conditions (Temp, Time, Solvent) start->conditions moisture Presence of Water start->moisture stoichiometry Incorrect Reactant Ratio start->stoichiometry check_purity Verify Purity (NMR, GC-MS) purity->check_purity optimize Systematic Optimization conditions->optimize anhydrous Use Anhydrous Conditions moisture->anhydrous adjust_ratio Increase Ethylenediamine Excess stoichiometry->adjust_ratio

References

Technical Support Center: N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, along with troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure the long-term stability and integrity of this compound, it is recommended to store the solid compound in a cool, dark, and dry place. For optimal preservation, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advised, especially for long-term use.[1] The compound should be kept in a tightly sealed container to minimize exposure to air and moisture.[1]

Q2: How stable is this compound in common laboratory solvents?

A: While the solid form is generally stable, solutions of this compound, particularly in dimethyl sulfoxide (DMSO), can exhibit instability over time.[2] It is highly recommended to prepare fresh solutions immediately before use. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[2] The use of anhydrous, high-purity DMSO is crucial to minimize water-related degradation.[2]

Q3: What are the primary degradation pathways for this compound?

A: Based on the structural motifs (2-aminopyrimidine and an ethylenediamine chain), the primary degradation pathways for this compound are likely to be:

  • Oxidation: The amine functionalities are susceptible to oxidation, which can lead to the formation of colored impurities and a loss of compound activity.[1][2] This is a significant concern in solvents like DMSO when exposed to air.[2]

  • Photodegradation: The pyrimidine ring system can be sensitive to light, particularly UV radiation, which may cause decomposition. It is advisable to protect solutions of the compound from prolonged light exposure.

  • Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

Quantitative Stability Data

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its potential stability profile.

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Hypothetical)Potential Degradants
Acid Hydrolysis 0.1 M HCl7 days60°C15%Hydrolysis products of the amine-pyrimidine bond
Base Hydrolysis 0.1 M NaOH7 days60°C10%Ring-opened byproducts
Oxidation 3% H₂O₂24 hoursRoom Temp25%N-oxides, colored polymeric materials[1]
Thermal Solid State7 days80°C<5%Minimal decomposition products
Photolytic Solution (in Methanol)24 hoursRoom Temp18%Photolytic decomposition products of the pyrimidine ring

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.[1]

  • Thermal Degradation (Solution): Heat the stock solution at 60°C.

  • Thermal Degradation (Solid): Place the solid compound in a 60°C oven.

  • Photolytic Degradation: Expose the stock solution in a photostable container to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.[3]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analyze the samples to determine the percentage of the parent compound remaining and to profile any degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results or Loss of Compound Activity Over Time
  • Question: My experimental results with this compound are not reproducible, and the compound's potency seems to decrease with each experiment. What could be the cause?

  • Answer: This is a common issue related to the stability of the compound in solution, especially in DMSO.[2] The amine groups are prone to oxidation, which can be accelerated by air and moisture in the solvent.[1][2]

Click for Troubleshooting Steps
  • Prepare Fresh Solutions: Always prepare a fresh stock solution from the solid compound immediately before each experiment.[2]

  • Use High-Quality Solvents: Utilize anhydrous, high-purity DMSO for your stock solutions to minimize water content.[2]

  • Minimize Storage Time: If you must store a solution, aliquot it into single-use volumes and store at -80°C to reduce freeze-thaw cycles and exposure to air.[2]

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert gas like argon or nitrogen.[1]

  • Alternative Solvents: If DMSO instability is confirmed, you may explore other solvents, but be aware that this could alter the compound's solubility and biological activity.

Issue 2: High Background Signal in Fluorescence-Based Assays
  • Question: I am observing a high background signal and poor signal-to-noise ratio in my fluorescence-based assay when using this compound. What is the likely cause?

  • Answer: The pyrimidine ring system in the compound may possess intrinsic fluorescent properties that interfere with the assay's readout. Additionally, photodegradation of the compound under the assay's light source could be generating fluorescent byproducts.

Click for Troubleshooting Steps
  • Run a Compound-Only Control: To assess intrinsic fluorescence, perform a control experiment with the compound in the assay buffer without the biological target.[2]

  • Protect from Light: Minimize the exposure of your assay plates and stock solutions to light. Use dark plates or cover them with foil.

  • Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the interference from your compound's fluorescence.[2]

  • Consider Alternative Assays: If the issue persists, switching to a non-fluorescence-based detection method, such as luminescence or absorbance, may be necessary.[2]

Issue 3: Poor Dose-Response Curves and Inconsistent IC50/EC50 Values
  • Question: I am struggling to obtain consistent and well-defined dose-response curves, making it difficult to determine accurate potency values. What should I investigate?

  • Answer: This can be due to several factors, including poor solubility of the compound in the assay buffer, degradation of the compound during the assay incubation, or non-specific binding.

Click for Troubleshooting Steps
  • Assess Solubility: Visually inspect the wells of your assay plate for any signs of compound precipitation. You can also perform a formal solubility test by preparing a dilution series in the assay buffer and measuring turbidity.[2]

  • Check for Time-Dependent Effects: Perform a time-course experiment to see if the compound's effect changes with the incubation time. A decrease in potency over time could indicate degradation.

  • Include Serum Albumin: If non-specific binding to plasticware is suspected, adding a small amount of bovine serum albumin (BSA) to the assay buffer can sometimes mitigate this issue.

  • Verify Compound Concentration: Ensure that your serial dilutions are accurate and that the compound is fully dissolved at each step.

Visualizations

Storage_and_Handling_Workflow start Receive Compound storage Store Solid at 2-8°C under Inert Gas in a Dark, Dry Place start->storage prep_solution Prepare Fresh Stock Solution (Anhydrous DMSO) storage->prep_solution use_immediately Use in Experiment Immediately prep_solution->use_immediately storage_solution Store Solution? prep_solution->storage_solution end_use Use in Experiment use_immediately->end_use storage_solution->use_immediately No aliquot Aliquot into Single-Use Vials storage_solution->aliquot Yes store_frozen Store at -80°C aliquot->store_frozen store_frozen->end_use

Caption: Recommended storage and handling workflow for the compound.

Troubleshooting_Decision_Tree issue Inconsistent Experimental Results? check_stability Is the compound stable in your assay? issue->check_stability Yes check_solubility Is the compound soluble in the assay buffer? issue->check_solubility No, check solubility check_interference Does the compound interfere with the assay readout? issue->check_interference No, check interference solution_stability Prepare fresh solutions for each experiment. Use anhydrous DMSO. Store aliquots at -80°C. check_stability->solution_stability solution_solubility Perform solubility tests. Consider co-solvents or pH adjustment if appropriate. check_solubility->solution_solubility solution_interference Run compound-only controls. Optimize fluorescence wavelengths or switch to a non-fluorescent method. check_interference->solution_interference

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Refining Purification Techniques for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrimidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Question: My compound will not crystallize after cooling the solution. What should I do?

  • Possible Cause: The solution may not be sufficiently saturated with your pyrimidine derivative.

  • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus of the solution. If that fails, you can add a seed crystal of the pure compound. As a last resort, you can reheat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.[1]

Question: My compound precipitates as an oil or amorphous solid instead of crystals. How can I fix this?

  • Possible Cause: The solution is likely supersaturated, or the temperature gradient is too large, leading to rapid precipitation.[2]

  • Solution: Ensure the cooling process is slow. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Using a more viscous solvent or a solvent in which your compound has slightly higher solubility at room temperature can also promote slower crystal growth.[2]

Question: After recrystallization, my product is still impure according to TLC or NMR analysis. What are the next steps?

  • Possible Cause: The impurities may have a similar solubility profile to your desired compound in the chosen solvent.

  • Solution: A second recrystallization using a different solvent system may be effective. If impurities persist, column chromatography is a more suitable purification technique to separate compounds with similar polarities.[2]

Column Chromatography Issues

Question: I'm having difficulty separating my pyrimidine derivative from a closely related impurity with a similar Rf value on TLC.

  • Possible Cause: The chosen mobile phase may not have the optimal polarity to resolve the compounds.

  • Solution: To improve separation, you can optimize the mobile phase. For polar compounds that are close together on the TLC plate, try decreasing the proportion of the polar solvent in your eluent. Conversely, for less polar compounds, a slight increase in the polar solvent might provide better separation.[2]

Question: My compound is tailing on the silica gel column. How can I improve the peak shape?

  • Possible Cause: Tailing is often caused by the interaction of polar compounds with the acidic silica gel.

  • Solution: To reduce tailing of polar compounds, you can add a small amount of a more polar solvent like methanol to the mobile phase. For acidic compounds, adding a small amount of acetic acid can help, while for basic compounds, adding a small amount of triethylamine or pyridine can improve the peak shape.[2]

Question: The desired product seems to be degrading on the silica gel column.

  • Possible Cause: The target compound may be unstable on the acidic silica gel.[3]

  • Solution: Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, non-chromatographic purification methods like recrystallization or liquid-liquid extraction should be employed.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrimidine derivatives?

The most frequently used purification techniques for pyrimidine derivatives are recrystallization and column chromatography over silica gel.[2] The choice between these methods depends on the nature and quantity of the impurities present.[2] Liquid-liquid extraction is also a valuable technique, particularly for separating acidic or basic compounds from neutral impurities.[4]

Q2: How do I choose an appropriate solvent for recrystallization?

A good recrystallization solvent should dissolve the pyrimidine derivative sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[2][5] The ideal solvent will also not react with the compound and will have a boiling point below the melting point of the compound to prevent it from melting in the hot solvent. Small-scale solubility tests are recommended to identify the best solvent or solvent mixture.[2]

Q3: What are some common impurities found in pyrimidine derivative synthesis?

Impurities can include unreacted starting materials, reagents, catalysts, and side-products from reactions like dimerization, polymerization, or rearrangement.[3][6] In reactions involving alkylating or acylating agents, over-alkylation or acylation can lead to multiple substitutions on the pyrimidine ring, creating additional impurities.[3]

Q4: When should I consider using preparative HPLC for purification?

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for obtaining highly pure pyrimidine derivatives. It is particularly useful for challenging separations of compounds with very similar polarities or for the final purification step in drug development where very high purity is required.[3][7]

Quantitative Data Summary

The following tables provide a summary of typical yields and purity levels for common purification techniques, as well as a guide for solvent selection in column chromatography. These values are illustrative and can vary depending on the specific pyrimidine derivative and the experimental conditions.

Table 1: Typical Yields and Purity Levels for Purification Techniques

Purification TechniqueTypical Yield (%)Typical Purity (%)Notes
Recrystallization60-90>98Highly dependent on the solubility difference between the product and impurities.
Column Chromatography50-80>99Yield can be affected by the difficulty of the separation and the amount of stationary phase used.
Preparative HPLC30-70>99.5Lower yields are common due to the smaller scale and higher resolution of the technique.

Table 2: Column Chromatography Solvent Systems for Pyrimidine Derivatives

Polarity of Pyrimidine DerivativeTypical Solvent System (Non-polar:Polar)Example
Non-polarHexane:Ethyl Acetate (9:1 to 7:3)For derivatives with large alkyl or aryl substituents.
Moderately PolarHexane:Ethyl Acetate (1:1) or Dichloromethane:Methanol (9.5:0.5)For derivatives with functional groups like esters or ketones.
PolarEthyl Acetate or Dichloromethane:Methanol (9:1)For derivatives with multiple heteroatoms or hydrogen-bonding groups.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system where the pyrimidine derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]

  • Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the compound completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For a better yield, the flask can then be placed in an ice bath to further decrease the solubility of the compound.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[2]

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The mobile phase composition is typically determined by prior thin-layer chromatography (TLC) analysis.[2]

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.[2]

  • Sample Loading: Dissolve the crude pyrimidine derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.[2]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified pyrimidine derivative.

Protocol 3: General Liquid-Liquid Extraction Procedure
  • Dissolution: Dissolve the crude reaction mixture containing the pyrimidine derivative in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing (Neutral Compounds): Transfer the organic solution to a separatory funnel and wash with water to remove water-soluble impurities. If the pyrimidine derivative is acidic or basic, proceed to the next step for selective extraction.

  • Acid-Base Extraction (for acidic or basic derivatives):

    • For Acidic Pyrimidine Derivatives: Wash the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated acidic derivative will move into the aqueous layer. Separate the layers. The desired compound can be recovered from the aqueous layer by acidification followed by extraction with an organic solvent.[4]

    • For Basic Pyrimidine Derivatives: Wash the organic layer with an aqueous acid (e.g., 1M HCl). The protonated basic derivative will move into the aqueous layer. Separate the layers. The desired compound can be recovered from the aqueous layer by neutralization with a base followed by extraction with an organic solvent.[4]

  • Drying: Dry the final organic layer containing the purified product over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the purified pyrimidine derivative.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow start_recrys Crude Pyrimidine Derivative dissolve Dissolve in Minimum Hot Solvent start_recrys->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry end_recrys Pure Crystalline Product dry->end_recrys column_chromatography_workflow cluster_column Column Chromatography Workflow start_column Crude Pyrimidine Derivative dissolve_sample Dissolve in Minimal Solvent start_column->dissolve_sample load_column Load onto Packed Column dissolve_sample->load_column elute Elute with Mobile Phase load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Solvent Evaporation combine_pure->evaporate end_column Purified Product evaporate->end_column egfr_signaling_pathway cluster_pathway EGFR Signaling Pathway Inhibition ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization pyrimidine Pyrimidine Derivative (e.g., Gefitinib) pyrimidine->dimerization pi3k PI3K/Akt Pathway dimerization->pi3k ras RAS/MEK/ERK Pathway dimerization->ras proliferation Cell Proliferation, Survival, Angiogenesis pi3k->proliferation ras->proliferation

References

Technical Support Center: Optimizing Pyrimidine Compound Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in synthesized pyrimidine compounds.

Troubleshooting Guides & FAQs

Our guides are designed in a question-and-answer format to directly address common issues encountered during experimentation.

Issue 1: Synthesized pyrimidine compound shows low or no activity in primary screening.

Question: My novel pyrimidine derivative is showing minimal to no effect in my initial bioassay. What are the potential causes and how can I troubleshoot this?

Answer: Low initial bioactivity is a common challenge. The issue can often be traced back to several factors related to the compound's structure, its interaction with the target, or experimental conditions. A systematic approach is crucial for identifying the root cause.

Troubleshooting Steps:

  • Re-evaluate the Structure-Activity Relationship (SAR): The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core.[1][2]

    • Analyze Substituent Effects: The presence of specific functional groups can greatly influence activity. For instance, in some anti-inflammatory pyrimidines, electron-releasing groups enhance activity, while electron-withdrawing groups can diminish it.[3] Similarly, for certain anticancer pyrimidines, a 4-chlorophenyl substitution has been shown to enhance effectiveness.

    • Consider Steric and Electronic Properties: The size, shape, and electronic distribution of your molecule affect its ability to bind to the target. Modifications that influence these properties can be critical.[2]

  • Assess Physicochemical Properties: Poor solubility and cell permeability are frequent culprits for low bioactivity in cell-based assays.

    • Solubility: Visually inspect your assay wells for any signs of compound precipitation. Poor solubility can lead to an overestimation of the required concentration.

    • Lipophilicity: While some lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Investigate Compound Stability: Pyrimidine compounds can be unstable under certain conditions.

    • Solvent Effects: Some pyrimidine derivatives are known to degrade in solvents like DMSO, especially if water is present.[4] It is recommended to prepare fresh stock solutions before each experiment and minimize freeze-thaw cycles.[4]

    • Assay Conditions: The pH and temperature of your assay buffer can also affect compound stability.

  • Confirm Target Engagement: It's essential to confirm that your compound is reaching and interacting with its intended biological target.

    • Target-Based Assays: If your primary screen was a cell-based assay, consider running a biochemical assay with the purified target protein to rule out issues with cell permeability or off-target effects.

Issue 2: Inconsistent IC50/EC50 values and poor dose-response curves.

Question: I'm observing significant variability in my potency measurements (IC50/EC50) and my dose-response curves are shallow or do not follow a standard sigmoidal shape. What could be wrong?

Answer: Inconsistent potency values and poor dose-response curves often point to issues with compound solubility, stability, or assay artifacts.

Troubleshooting Steps:

  • Address Solubility Issues:

    • Visual Inspection: Check for precipitation at higher concentrations in your assay plates.

    • Solubility Testing: Perform a formal solubility test of your compound in the assay buffer.

    • Alternative Solvents: If DMSO is causing precipitation, explore other solvents, though be mindful that the choice of solvent can influence the compound's activity.[4]

  • Evaluate Compound Stability in Assay Media:

    • Incubate your compound in the assay media for the duration of the experiment and then analyze its integrity using methods like HPLC to check for degradation.

  • Rule out Assay Interference:

    • Intrinsic Fluorescence/Absorbance: Some pyrimidine compounds can fluoresce or absorb light at the same wavelengths used in the assay readout, leading to high background or false signals.[4] Run a control with the compound alone in the assay buffer to check for this.[4]

    • Non-specific Binding: Highly lipophilic compounds may bind non-specifically to plastics or proteins in the assay medium. Adding a small amount of a non-ionic detergent like Tween-20 to the assay buffer can sometimes mitigate this.

Data Presentation: Comparative Bioactivity

The following tables summarize quantitative data for different classes of pyrimidine derivatives to illustrate structure-activity relationships.

Table 1: Anticancer Activity of Selected 2,4,6-Substituted Pyrimidines [2]

Compound ClassSubstituents (C2, C4, C6)Target Cell Line(s)Activity (IC50)
Trisubstituted PyrimidinesVaried aryl and heteroaryl groupsVarious cancer cells~ 2-10 µg/mL
Pyrido[2,3-d]pyrimidines2,4-diamino substitutionProstate (PC-3), Lung (A-549)1.54 µM (PC-3), 3.36 µM (A-549)

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives [3][5]

Compound ClassKey Structural FeaturesTarget EnzymeActivity (IC50)
Pyrimidine-based COX-2 InhibitorsPyrimidine-based fluorescent scaffoldCOX-21.8 µM
Pyrimidine-Pyridine HybridsElectron-releasing groupsCOX-20.25 - 0.89 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

Protocol 1: MTT Assay for Cell Viability[6][7]

This colorimetric assay assesses the effect of a pyrimidine compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • 96-well plates

  • Cell culture medium

  • Synthesized pyrimidine compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrimidine compound in the culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity[6][8]

This method is used to evaluate the antimicrobial properties of a pyrimidine compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Petri plates with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum

  • Sterile cork borer

  • Micropipettes

  • Synthesized pyrimidine compound solution

  • Solvent control and standard antibiotic

Procedure:

  • Evenly spread the microbial inoculum over the surface of the agar plate.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of different concentrations of the pyrimidine compound solution into the wells.

  • Include a solvent control and a standard antibiotic in separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualizations

Troubleshooting Workflow for Low Bioactivity

G start Low Bioactivity Observed sar Re-evaluate Structure-Activity Relationship (SAR) start->sar physchem Assess Physicochemical Properties (Solubility, Lipophilicity) start->physchem stability Investigate Compound Stability (Solvent, Assay Conditions) start->stability target Confirm Target Engagement start->target modify Modify Synthesis Strategy (Improve SAR) sar->modify solubility_issue Precipitation Observed? physchem->solubility_issue stability_issue Degradation Confirmed? stability->stability_issue biochem_assay Perform Biochemical Assay target->biochem_assay solubility_issue->stability No reformulate Reformulate or Change Solvent solubility_issue->reformulate Yes stability_issue->target No fresh_prep Prepare Fresh Solutions/ Optimize Assay Conditions stability_issue->fresh_prep Yes end Bioactivity Improved modify->end reformulate->end fresh_prep->end biochem_assay->end

Caption: A workflow for troubleshooting low bioactivity in synthesized compounds.

Hypothetical Signaling Pathway Inhibition

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pathway Downstream Signaling (e.g., MAPK/ERK) receptor->pathway pyrimidine Pyrimidine Inhibitor pyrimidine->receptor Inhibition proliferation Cell Proliferation & Survival pathway->proliferation

Caption: Inhibition of a signaling pathway by a pyrimidine compound.

Structure-Activity Relationship Logic

G pyrimidine_core Pyrimidine Core substituents R2 R4 R5 pyrimidine_core->substituents Substitutions at positions 2, 4, 5, etc. properties Solubility Permeability Target Binding substituents->properties Influence activity Biological Activity properties->activity Determines

Caption: Relationship between pyrimidine structure and biological activity.

References

Technical Support Center: Overcoming Resistance to Pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving pyrimidine-based drugs.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your in vitro experiments.

Problem 1: Inconsistent Drug Efficacy in Cell Viability Assays

Q1: My IC50 values for drugs like 5-Fluorouracil (5-FU) or Gemcitabine fluctuate significantly between experiments. What's going wrong?

A1: Inconsistent IC50 values are a frequent challenge. The variability can often be traced to several experimental factors. Below is a guide to potential causes and solutions.[1]

Possible CauseRecommended Solution
Drug Degradation Pyrimidine analogs like 5-FU and Gemcitabine can be unstable in solution. Always prepare fresh drug solutions for each experiment and store stock solutions according to the manufacturer's guidelines. Avoid repeated freeze-thaw cycles.[1]
Incorrect Drug Concentration Double-check all calculations for drug dilutions. It is crucial to perform a new dose-response curve to empirically determine the optimal concentration range for each specific cell line, as published IC50 values are best used as a starting point.[1]
Cell Health and Confluency Use only healthy cells in the logarithmic growth phase for your experiments. High cell confluency can significantly reduce drug efficacy. Ensure you seed cells at a consistent density across all wells and experiments.[1]
Contamination Regularly test your cell cultures for microbial contamination, especially mycoplasma. Contaminants can alter cellular metabolism and drug response, leading to unreliable results.[1]
Assay-Specific Issues For metabolic assays like MTT or WST-1, the incubation time for the viability reagent is critical and can be cell-line dependent. Optimize this period to ensure a linear response.[1] Be aware that some drugs may induce senescence rather than immediate cell death, making endpoint assays like MTT less suitable. Consider using proliferation assays that measure cell numbers over time.[1]
Problem 2: Failure to Develop a Drug-Resistant Cell Line

Q2: I'm trying to generate a resistant cell line by continuous exposure to a pyrimidine analog, but I'm not seeing a significant shift in the IC50 value. What should I do?

A2: Developing a stable drug-resistant cell line can be a lengthy process and may fail for several reasons.

Possible CauseRecommended Solution
Inappropriate Dosing Strategy There are two main methods: continuous exposure to a low dose (e.g., IC25) with gradual concentration increases, or intermittent high-dose pulses.[1] The continuous method can take several months.[1] If one method fails, try the other. Ensure the initial concentration exerts sufficient selective pressure without killing the entire cell population.[2]
Loss of Resistant Phenotype Drug resistance can sometimes be reversible. To maintain selection pressure, it's advisable to keep a low concentration of the drug in the culture medium at all times.[1] It is also good practice to freeze down aliquots of the resistant cells at different passages.[1]
Heterogeneous Starting Population The parental cell line might contain a very low frequency of cells capable of developing resistance. Consider starting with a larger initial population of cells or attempting the protocol with different parental cell lines.[1]
High Fitness Cost of Resistance Mutations that confer resistance may also reduce the cell's overall fitness, preventing the resistant mutants from outcompeting the wild-type population under your specific culture conditions.[2]
Problem 3: Unexpected Results in Gene or Protein Expression Analysis

Q3: I expected to see an upregulation of a specific ABC transporter in my resistant cells, but my RT-qPCR/Western blot shows no change. Does this mean my cells aren't resistant?

A3: Not necessarily. Resistance to pyrimidine-based drugs is often a complex, multifactorial process.[1] A lack of change in a single expected marker does not rule out resistance.

Possible CauseRecommended Solution
Passage Number Mismatch When comparing resistant and sensitive cells, it is critical to use parental cells that have been cultured in parallel without the drug for a similar number of passages. This accounts for phenotypic changes that occur due to prolonged culturing alone.[1]
Technical Variability in Assays For RT-qPCR, ensure you are using high-quality RNA, properly validated primers, and stable reference genes.[1] For Western blotting, optimize antibody concentrations, blocking conditions, and transfer efficiency to ensure reliable results.[1]
Complex Resistance Mechanisms Resistance may be driven by mechanisms other than the one you are investigating. For example, instead of increased drug efflux, cells may have altered drug metabolism, changes in the drug target, or enhanced DNA repair pathways.[3] Consider a broader, unbiased analysis, such as transcriptomics or proteomics, to identify unexpected resistance pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to pyrimidine-based drugs like 5-FU and Gemcitabine?

A1: Resistance is multifactorial, but common mechanisms include:

  • Altered Drug Metabolism: Pyrimidine analogs are prodrugs that require intracellular activation.[4][5] Resistance can arise from decreased activity of activating enzymes (like uridine kinase or deoxycytidine kinase) or increased activity of catabolic enzymes that break the drug down, such as dihydropyrimidine dehydrogenase (DPD) for 5-FU.[3][6]

  • Modifications in the Drug Target: The cellular targets of these drugs can change. For example, increased expression or mutations in thymidylate synthase (TS), the primary target of 5-FU's active metabolite FdUMP, can reduce the drug's effectiveness.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, preventing it from reaching its target.

  • Epithelial-to-Mesenchymal Transition (EMT): This process involves a change in cell phenotype from an epithelial to a more migratory mesenchymal state. EMT has been linked to chemoresistance against various drugs, including pyrimidine analogs.[7]

  • Dysregulation of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2), making it harder for the drug to induce programmed cell death.[1]

Q2: How can I experimentally confirm that my cell line has developed resistance?

A2: Confirmation requires a combination of functional and molecular assays:

  • Determine IC50 Values: The most direct method is to perform a cell viability assay (e.g., MTT, WST-1) to show a statistically significant increase in the IC50 value of the resistant line compared to the parental line.[8]

  • Gene/Protein Expression Analysis: Use RT-qPCR or Western blotting to measure the expression of known resistance markers. For example, check for increased expression of DPD or thymidylate synthase for 5-FU resistance, or RRM1/RRM2 for gemcitabine resistance.

  • Metabolic Analysis: Use techniques like HPLC or mass spectrometry to quantify the intracellular concentration of the activated drug (e.g., the triphosphate form).[4][5][9] Lower levels in the treated resistant cells compared to parental cells can indicate altered metabolism or efflux.

Q3: My resistant cells have a different shape. What is Epithelial-to-Mesenchymal Transition (EMT) and how do I test for it?

A3: EMT is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This transition is linked to cancer progression and chemoresistance.[7]

You can verify EMT through several methods:[1]

  • Morphological Observation: Look for a change in cell shape from a cobblestone-like epithelial morphology to an elongated, spindle-like mesenchymal form.[1]

  • Western Blotting or Immunofluorescence: Analyze the expression of key EMT protein markers. A hallmark of EMT is the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like N-cadherin and Vimentin.[1]

  • Functional Assays: Perform a transwell migration assay or a wound-healing (scratch) assay to functionally demonstrate that the resistant cells have an increased migratory capacity.[1]

Q4: What are some common strategies to overcome pyrimidine analog resistance in my experiments?

A4: Several strategies can be employed to re-sensitize resistant cells:

  • Combination Therapy: Combine the pyrimidine analog with an inhibitor of a specific resistance pathway. For instance, co-administering an inhibitor of the dihydroorotate dehydrogenase (DHODH) enzyme can sensitize cancer cells to chemotherapy.[10][11] Targeting signaling pathways like MAPK/ERK can enhance gemcitabine's efficacy.[1]

  • Targeting Apoptosis: Use small molecule inhibitors of anti-apoptotic proteins, such as Bcl-2 inhibitors, to lower the threshold for drug-induced cell death.[1]

  • Inhibiting Drug Efflux: While challenging due to toxicity, using inhibitors of ABC transporters can increase the intracellular concentration of the pyrimidine drug.[1] Pyrazolo[3,4-d]pyrimidines have shown potential in reversing P-gp-mediated multidrug resistance.[12]

Data Presentation

Table 1: Example IC50 Values for Pyrimidine Analogs in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's cytotoxic efficacy.[8] The values below are examples compiled from literature and should serve as a reference point for experimental design.

DrugCell LineCancer TypeReported IC50 (µM)
Gemcitabine HCT-116Colon Carcinoma~0.02 - 0.04
Gemcitabine A549Lung Carcinoma~0.01 - 0.03
5-Fluorouracil MCF-7Breast Adenocarcinoma~1 - 5
5-Fluorouracil HT-29Colon Adenocarcinoma~4 - 10
Cytarabine HL-60Promyelocytic Leukemia~0.05 - 0.1
Furo[2,3-d]pyrimidine derivative A549Lung Carcinoma~13.89 - 19.43[13]
Pyrimidine-sulfonamide hybrid HCT-116Colon Cancer~5.66 - 9.59[14]

Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and assay duration.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of pyrimidine analogs by measuring the metabolic activity of viable cells.[8]

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine analog stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Drug Treatment: Prepare serial dilutions of the pyrimidine analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours), depending on the cell line and drug.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.[8]

Protocol 2: Generating a Drug-Resistant Cell Line via Continuous Exposure

This protocol outlines a common method for creating a cell line with acquired resistance to a pyrimidine-based drug.[1]

Procedure:

  • Determine Initial Dosing: First, determine the IC25 or IC50 of the pyrimidine analog for the parental cell line using the MTT assay protocol.

  • Initiate Treatment: Culture the parental cells in medium containing the drug at a low concentration (e.g., the IC25).

  • Monitor and Passage: Initially, cell growth will slow, and significant cell death may occur. Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them as usual but maintain them in the drug-containing medium.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, increase the drug concentration by a small amount (e.g., 1.5 to 2-fold).

  • Repeat and Stabilize: Repeat the process of adaptation and dose escalation over several months. The goal is to gradually select for a population of cells that can proliferate in a significantly higher drug concentration than the parental line.

  • Characterize and Bank: Periodically, test the IC50 of the cultured cells to track the development of resistance. Once a stable resistant phenotype is achieved, expand the population and freeze multiple vials at early passages for future experiments. Maintain a low dose of the drug in the culture medium to preserve the resistant phenotype.[1]

Visualizations

Diagram 1: Pyrimidine De Novo and Salvage Synthesis Pathways

This diagram illustrates the two main pathways for pyrimidine synthesis and highlights key enzymes that can be involved in drug action and resistance.

Pyrimidine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Nucleotides Glutamine Glutamine CAD CAD Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH (Mitochondria) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP UMP->UDP Uridine Uridine UCK UCK Uridine->UCK UMP_salvage UMP UCK->UMP_salvage UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA RNA Synthesis CTP->RNA dTMP dTMP dUDP->dTMP TS Thymidylate Synthase (TS) dUDP->TS dTTP dTTP dTMP->dTTP DNA DNA Synthesis dTTP->DNA Resistance_Workflow start Parental Cell Line (Drug Sensitive) develop Develop Resistant Line (Continuous/Pulsed Exposure) start->develop confirm Confirm Resistance (IC50 Shift Assay) develop->confirm characterize Characterize Phenotype confirm->characterize molecular Molecular Analysis confirm->molecular overcome Test Strategies to Overcome Resistance confirm->overcome morphology Morphology Check (e.g., EMT) characterize->morphology functional Functional Assays (Migration, Invasion) characterize->functional functional->overcome expression Gene/Protein Expression (RT-qPCR, Western Blot) molecular->expression genomic Genomic/Proteomic Screen (Sequencing, Mass Spec) molecular->genomic expression->overcome Troubleshooting_Logic start Inconsistent IC50 Results q1 Are drug solutions prepared fresh? start->q1 sol1 Prepare fresh drug dilutions for each experiment. Avoid freeze-thaw cycles. q1->sol1 No q2 Is cell density consistent across experiments? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Standardize seeding density. Ensure cells are in logarithmic growth phase. q2->sol2 No q3 Have you checked for contamination? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform Mycoplasma test. Discard contaminated cultures. q3->sol3 No q4 Is the assay protocol optimized and consistent? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Optimize incubation times. Verify reagent stability. q4->sol4 No end_node Re-evaluate experimental design or consider alternative assays. q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

References

Technical Support Center: Synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction. This entails reacting 2-chloro-4-(trifluoromethyl)pyrimidine with an excess of ethane-1,2-diamine. The diamine acts as a nucleophile, displacing the chloride on the pyrimidine ring.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-chloro-4-(trifluoromethyl)pyrimidine and ethane-1,2-diamine. It is crucial to use high-purity starting materials to minimize side reactions and simplify purification.

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, at elevated temperatures. The use of a base, such as potassium carbonate or triethylamine, may be employed to scavenge the HCl generated during the reaction.

Q4: What is the importance of the trifluoromethyl group on the pyrimidine ring?

A4: The trifluoromethyl group is an electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic aromatic substitution. This functional group is significant in medicinal chemistry as it can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Side reactions, such as dialkylation of the diamine. 3. Degradation of starting material or product. 4. Inefficient purification.1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase reaction time or temperature. 2. Use a large excess of ethane-1,2-diamine to favor mono-substitution. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive. 4. Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).
Formation of Impurities 1. Presence of impurities in starting materials. 2. Di-substitution of ethane-1,2-diamine. 3. Hydrolysis of the chloro-pyrimidine starting material.1. Verify the purity of starting materials using techniques like NMR or GC-MS. 2. A significant excess of ethane-1,2-diamine should be used. 3. Use anhydrous solvents and reagents to prevent hydrolysis.
Difficulty in Product Purification 1. Product is highly polar and water-soluble. 2. Co-elution of product with excess diamine or byproducts during chromatography.1. Consider extraction with a suitable organic solvent at an appropriate pH to isolate the product. 2. Optimize the chromatographic conditions (e.g., use a different solvent gradient, a different stationary phase, or an amine-deactivated silica gel). Recrystallization from a suitable solvent system can also be an effective purification method.
Scaling-Up Issues 1. Poor heat transfer in a large reactor. 2. Inefficient mixing. 3. Exothermic reaction leading to temperature control problems.1. Ensure the reactor has adequate heating and cooling capacity. 2. Use appropriate stirring speed and impeller design for the reactor size. 3. Add the limiting reagent in portions to control the exotherm. Consider a solvent with a higher boiling point to allow for better temperature management.

Experimental Protocols

Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine (Precursor)

A common method for the synthesis of the precursor, 2-chloro-4-(trifluoromethyl)pyrimidine, involves the chlorination of 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Materials:

  • 2-hydroxy-4-(trifluoromethyl)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of 2-hydroxy-4-(trifluoromethyl)pyrimidine in 1,2-dichloroethane, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice water.

  • Neutralize the aqueous solution with a base, such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 2-chloro-4-(trifluoromethyl)pyrimidine.

This protocol is based on general chlorination procedures for hydroxypyrimidines and may require optimization.

Synthesis of this compound

Materials:

  • 2-chloro-4-(trifluoromethyl)pyrimidine

  • Ethane-1,2-diamine

  • Potassium carbonate (K₂CO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine in ethanol.

  • Add potassium carbonate to the solution.

  • Add a large excess (e.g., 5-10 equivalents) of ethane-1,2-diamine to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ethane-1,2-diamine.

  • Purify the resulting crude product by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent streaking.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis start_prec 2-hydroxy-4-(trifluoromethyl)pyrimidine reaction_prec Chlorination start_prec->reaction_prec reagents_prec POCl3, cat. DMF reagents_prec->reaction_prec product_prec 2-chloro-4-(trifluoromethyl)pyrimidine reaction_prec->product_prec start_final 2-chloro-4-(trifluoromethyl)pyrimidine product_prec->start_final Purified Precursor reaction_final SNAr Reaction start_final->reaction_final reagents_final Ethane-1,2-diamine, K2CO3 reagents_final->reaction_final product_final This compound reaction_final->product_final

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

Validating the Biological Target of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive small molecules is a cornerstone of modern drug development. N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, hereafter referred to as Compound X, represents a promising scaffold from the pyrimidine class of compounds. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides a comparative framework for validating the biological target of Compound X, a critical step in advancing a hit compound from initial discovery to a viable therapeutic candidate.[6][7][8]

Introduction to Target Validation Approaches

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease pathway and that modulating its activity is likely to have a therapeutic effect.[6][7][9] For a novel compound like Compound X, identified through a phenotypic screen, the initial challenge is to identify its molecular target(s) and then validate them. The two primary complementary approaches for target validation are chemical and genetic methods.[7] Chemical methods utilize the small molecule itself or modified versions as probes, while genetic methods involve altering the expression of the putative target gene to mimic the effect of the drug.[7][8]

This guide will compare several key experimental techniques for target validation, presenting hypothetical data for Compound X and alternative approaches.

Comparative Analysis of Target Engagement and Efficacy

Once a putative target is identified, it is essential to quantify the compound's interaction with it and its effect on cellular processes. The following tables present hypothetical data for Compound X against a putative target, Kinase Y, and compare it with a known inhibitor.

Table 1: Target Engagement and Binding Affinity

MethodCompound XAlternative Probe (Known Kinase Y Inhibitor)Principle
Cellular Thermal Shift Assay (CETSA) Tagg = 52.4°CTagg = 58.1°CMeasures target protein stabilization upon ligand binding in cells.
Isothermal Titration Calorimetry (ITC) Kd = 75 nMKd = 12 nMMeasures the heat change upon binding to determine affinity (Kd).
Surface Plasmon Resonance (SPR) Kon = 1.5 x 10^5 M⁻¹s⁻¹ Koff = 1.1 x 10⁻² s⁻¹ Kd = 73 nMKon = 2.8 x 10^5 M⁻¹s⁻¹ Koff = 3.4 x 10⁻³ s⁻¹ Kd = 12 nMMeasures binding kinetics and affinity by detecting changes in refractive index.

Table 2: In Vitro Efficacy and Selectivity

Assay TypeCompound XAlternative Probe (Known Kinase Y Inhibitor)Description
Kinase Inhibition Assay (IC50) IC50 = 150 nMIC50 = 25 nMMeasures the concentration required to inhibit 50% of Kinase Y activity.
Cell Viability Assay (MTT) EC50 = 1.2 µM (Cancer Cell Line A)EC50 = 0.3 µM (Cancer Cell Line A)Measures the compound's effect on cell viability and proliferation.[1][2][4][10]
Kinase Panel Selectivity (468 kinases) S-Score (10) = 0.08S-Score (10) = 0.02Quantifies selectivity against a broad panel of kinases. A lower score indicates higher selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of target validation experiments.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment.

Protocol:

  • Cell Culture: Culture Cancer Cell Line A to 80% confluency.

  • Compound Treatment: Treat cells with either Compound X (10 µM) or vehicle control for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot cell suspensions into PCR tubes and heat individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes to separate soluble proteins from aggregated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble Kinase Y by Western blot or ELISA.

  • Data Plotting: Plot the fraction of soluble protein against temperature to generate a melting curve. The shift in the melting temperature (Tagg) indicates target stabilization by the compound.

CRISPR-Cas9 Knockout for Target Validation

Genetic perturbation is considered a definitive method for target validation.[7] This protocol creates a cell line lacking the putative target to assess if its absence phenocopies the compound's effect.

Protocol:

  • gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting early exons of the gene encoding Kinase Y.

  • Vector Cloning: Clone the designed sgRNAs into a Cas9-expressing lentiviral vector.

  • Lentivirus Production: Produce lentiviral particles in HEK293T cells.

  • Transduction: Transduce Cancer Cell Line A with the lentiviral particles.

  • Selection: Select for transduced cells using an appropriate antibiotic marker (e.g., puromycin).

  • Validation of Knockout: Expand single-cell clones and validate the knockout of Kinase Y at the protein level by Western blot and at the genomic level by sequencing.

  • Phenotypic Assay: Compare the viability and proliferation of the knockout cells with wild-type cells. If Compound X's effect is on-target, the knockout cells should show a similar phenotype (e.g., reduced proliferation) and may be resistant to further treatment with Compound X.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

G Experimental Workflow for Target Validation cluster_validation Target Validation phenotypic_screen Phenotypic Screen Identifies Compound X target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screen->target_id putative_target Identify Putative Target (Kinase Y) target_id->putative_target biochemical Biochemical Assays (Kinase Inhibition, ITC, SPR) putative_target->biochemical cellular Cellular Assays (CETSA, Western Blot) putative_target->cellular genetic Genetic Perturbation (CRISPR KO, siRNA) putative_target->genetic biochemical->cellular Confirm cellular activity cellular->genetic Confirm genetic link validated_target Validated Target genetic->validated_target

Caption: A generalized workflow for identifying and validating the biological target of a hit compound.

G Hypothetical Kinase Y Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_y Kinase Y receptor->kinase_y activates substrate Substrate Protein kinase_y->substrate phosphorylates transcription_factor Transcription Factor substrate->transcription_factor activates proliferation Cell Proliferation & Survival transcription_factor->proliferation promotes compound_x Compound X compound_x->kinase_y

Caption: A simplified diagram of a hypothetical signaling pathway inhibited by Compound X.

Conclusion

Validating the biological target of a novel compound like this compound is a multifaceted process that requires the integration of chemical and genetic approaches.[7] By employing a suite of orthogonal assays, from direct binding and cellular engagement techniques like CETSA to definitive genetic methods such as CRISPR-Cas9 knockout, researchers can build a robust body of evidence. This comparative guide provides a template for designing and interpreting such validation studies, ultimately increasing the confidence in a molecular target and paving the way for successful drug development.[8]

References

A Comparative Guide to Necroptosis Inhibitors: Evaluating Novel Compounds Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of regulated cell death has identified necroptosis as a critical pathway in various pathologies, including inflammatory diseases, neurodegeneration, and cancer. This has spurred the development of small molecule inhibitors targeting key mediators of this pathway. This guide provides a comparative overview of established inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-like protein (MLKL), the core components of the necroptotic signaling cascade. While direct experimental data for the novel compound N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine is not yet publicly available, this guide serves as a foundational resource for its evaluation by contextualizing its potential performance against current standards in the field.

Quantitative Comparison of Key Necroptosis Inhibitors

The inhibitory potency of compounds is a critical parameter in drug development. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for prominent RIPK1 and MLKL inhibitors. These values provide a quantitative measure of their efficacy in biochemical and cell-based assays.

InhibitorTargetAssay TypeSpeciesIC50 / EC50Reference
Necrostatin-1 (Nec-1) RIPK1RIPK1 Kinase Inhibition (in vitro)HumanEC50 = 182 nM[1]
Necroptosis Inhibition (Jurkat cells)HumanEC50 = 490 nM[1]
Necroptosis Inhibition (HT-29 cells)HumanIC50 = 2 µM[2]
GSK'963 RIPK1FP binding assay-IC50 = 29 nM[3][4][5][6]
Necroptosis Inhibition (murine cells)MurineIC50 = 1 nM[7]
Necroptosis Inhibition (human cells)HumanIC50 = 4 nM[7]
Necrosulfonamide (NSA) MLKLNecroptosis Inhibition (HT-29 cells)HumanIC50 = 124 nM[2][8]
Necroptosis Inhibition (HT-29 cells)HumanEC50 = 447 nM[9]

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action and the experimental procedures used to evaluate these inhibitors is paramount. The following diagrams, generated using Graphviz, illustrate the necroptosis signaling pathway and a typical experimental workflow for inhibitor screening.

Necroptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytosol TNFR TNFR1 Complex_I Complex I (Pro-survival/Pro-inflammatory) TNFR->Complex_I MLKL_oligomer MLKL Oligomer (Pore Formation) TNFa TNFα TNFa->TNFR Binding Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Transition Necrosome Necrosome (Complex IIb) Complex_I->Necrosome Transition (Caspase inhibition) Casp8 Caspase-8 Complex_IIa->Casp8 Activation RIPK1 RIPK1 Casp8->RIPK1 Cleavage (Inhibition of Necroptosis) pRIPK1 p-RIPK1 Necrosome->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 pRIPK1->RIPK3 Recruitment & Phosphorylation MLKL MLKL pRIPK3->MLKL Recruitment & Phosphorylation pMLKL p-MLKL MLKL->pMLKL pMLKL->MLKL_oligomer Oligomerization & Translocation Nec1 Necrostatin-1 GSK'963 Nec1->pRIPK1 Inhibits NSA Necrosulfonamide NSA->pMLKL Inhibits

Figure 1: Simplified Necroptosis Signaling Pathway.

Experimental_Workflow start Start: Cell Seeding pretreatment Pre-treatment with Inhibitor (e.g., this compound) start->pretreatment induction Induction of Necroptosis (e.g., TNFα + z-VAD-FMK) pretreatment->induction incubation Incubation induction->incubation endpoint Endpoint Analysis incubation->endpoint viability Cell Viability Assay (e.g., CellTiter-Glo) endpoint->viability Quantitative western Western Blot (p-RIPK1, p-MLKL) endpoint->western Mechanistic imaging Microscopy (Morphological Changes) endpoint->imaging Qualitative

Figure 2: General Experimental Workflow for Inhibitor Evaluation.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. Below are detailed methodologies for key experiments commonly used to characterize necroptosis inhibitors.

Cell-Based Necroptosis Inhibition Assay

This assay assesses the ability of a compound to protect cells from necroptosis induced by a specific stimulus.

  • Cell Lines: Human colon adenocarcinoma HT-29 cells or human monocytic U937 cells are commonly used.

  • Reagents:

    • Cell culture medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for U937) with 10% FBS.

    • Test compound (e.g., this compound) dissolved in DMSO.

    • Necroptosis-inducing agents:

      • Tumor Necrosis Factor-alpha (TNFα) (e.g., 20 ng/mL).[2]

      • SMAC mimetic (e.g., 100 nM Birinapant or LCL161).[10]

      • Pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[2][10]

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat cells with serial dilutions of the test compound for 1-2 hours.

    • Induce necroptosis by adding the combination of TNFα, SMAC mimetic, and z-VAD-FMK.

    • Incubate for 18-24 hours.

    • Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. The luminescent signal is proportional to the number of viable cells.

    • Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase, such as RIPK1.

  • Reagents:

    • Purified recombinant human RIPK1 enzyme.

    • Kinase substrate (e.g., Myelin Basic Protein).

    • ATP.

    • Kinase assay buffer.

    • Test compound dissolved in DMSO.

    • ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a reaction mixture containing the RIPK1 enzyme, substrate, and kinase assay buffer.

    • Add serial dilutions of the test compound to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which generates a luminescent signal inversely proportional to the kinase activity.

    • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of key signaling proteins within the necroptosis pathway, providing mechanistic insights into the inhibitor's action.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and buffers.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies against phosphorylated and total RIPK1, RIPK3, and MLKL.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat cells with the test compound and necroptosis-inducing stimuli as described in the cell-based assay.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated forms of RIPK1 or MLKL in the presence of the inhibitor indicates target engagement.[11]

By employing these standardized assays and comparing the results to the established data presented in this guide, researchers can effectively characterize the potency and mechanism of action of novel necroptosis inhibitors like this compound. This systematic approach is crucial for the advancement of new therapeutic strategies targeting necroptosis-driven diseases.

References

Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Focus on Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine represents a specific chemical scaffold of interest in kinase inhibitor development. Due to the absence of publicly available cross-reactivity data for this exact compound, this guide will utilize Fedratinib (a pyrimidine-based JAK2 inhibitor) as a representative molecule to illustrate the principles and methodologies of cross-reactivity analysis. This comparison will benchmark Fedratinib against other known kinase inhibitors, providing a framework for evaluating the selectivity of novel compounds like this compound.

This guide provides an objective comparison of inhibitor performance based on experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows. The data and protocols presented are essential for researchers and professionals in drug development for assessing the off-target effects and therapeutic potential of kinase inhibitors.

Quantitative Comparison of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is paramount to its clinical efficacy and safety profile. Off-target interactions can lead to unforeseen side effects. The following table summarizes the inhibitory activity (IC50) of Fedratinib and two other JAK2 inhibitors, Ruxolitinib and Tofacitinib, against a panel of kinases. This data provides a quantitative measure of their relative selectivity.

Target Kinase Fedratinib IC50 (nM) Ruxolitinib IC50 (nM) Tofacitinib IC50 (nM)
JAK2 33.31.2
JAK1 352.81.0
JAK3 3344280.8
TYK2 43194.6
FLT3 25--
RET 48--

Data presented is a compilation from various sources for comparative purposes. "-" indicates data not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine kinase inhibitor selectivity and cross-reactivity.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials : Recombinant kinase, substrate peptide, ATP, test compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • The test compound is serially diluted in DMSO and then added to the wells of a microplate.

    • The target kinase and its specific peptide substrate are added to the wells.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

    • A detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on specific kinase activity.

  • Materials : Human cancer cell line (e.g., HEL 92.1.7 for JAK2), cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, test compound, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The test compound is added at various concentrations.

    • Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • A cell viability reagent is added to each well, and the plate is incubated for a short period.

    • Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

    • GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Visualizations

Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway, which is a critical pathway in cytokine-mediated cell signaling and is often targeted in cancer and inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Inhibitor Fedratinib (JAK2 Inhibitor) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Experimental Workflow

The diagram below outlines the typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

Cross_Reactivity_Workflow Start Start: Novel Compound Synthesis BiochemAssay Biochemical Assay: Primary Target Inhibition (IC50) Start->BiochemAssay KinomeScan Kinome-wide Profiling: Selectivity Screening BiochemAssay->KinomeScan If potent CellAssay Cellular Assays: On-target & Off-target Effects (GI50) KinomeScan->CellAssay Analyze hits InVivo In Vivo Studies: Efficacy & Toxicology CellAssay->InVivo If selective End End: Candidate Selection InVivo->End

Caption: Workflow for kinase inhibitor cross-reactivity and selectivity profiling.

In Vivo Validation of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Proposed Research Framework and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide addresses the in vivo validation of N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine , a novel small molecule with potential therapeutic applications. Due to the current absence of published in vivo data for this specific compound, this document presents a proposed framework for its validation. We outline a hypothetical experimental plan to assess its efficacy, drawing parallels with a well-characterized alternative, the multi-kinase inhibitor Sunitinib . This guide provides detailed experimental protocols and data presentation structures to facilitate future research and a comparative understanding of its potential activity.

Introduction: The Need for In Vivo Validation

This compound belongs to the pyrimidine derivative class of compounds, a scaffold known to be a privileged structure in medicinal chemistry with a wide range of biological activities. The trifluoromethyl group can enhance metabolic stability and binding affinity. While in vitro studies are essential for initial screening, in vivo validation is a critical step to understand a compound's efficacy, safety, pharmacokinetics, and pharmacodynamics in a complex biological system.

This guide proposes a hypothetical in vivo study to evaluate the anti-tumor efficacy of this compound in a murine cancer model, a common application for novel pyrimidine derivatives.

Comparative Compound Profile

To provide a benchmark for the potential performance of this compound, we will compare it to Sunitinib , an FDA-approved multi-kinase inhibitor used in the treatment of various cancers.

FeatureThis compoundSunitinib (Alternative)
Compound Class Pyrimidine Diamine DerivativeIndolinone Derivative
Known Mechanism Unknown (Hypothesized Kinase Inhibitor)Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, etc.)
Primary Indication To be determinedRenal Cell Carcinoma, Gastrointestinal Stromal Tumor
Administration To be determined (Proposed: Oral)Oral

Proposed In Vivo Efficacy Study: Xenograft Tumor Model

This section outlines a detailed protocol for a hypothetical in vivo study to assess the anti-tumor activity of this compound.

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment & Analysis Phase cell_culture Human Cancer Cell Line Culture (e.g., A549) tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Acclimatization of Immunocompromised Mice (e.g., BALB/c nude) animal_acclimatization->tumor_implantation tumor_measurement Tumor Volume Measurement (Day 0) tumor_implantation->tumor_measurement randomization Randomization into Treatment Groups tumor_measurement->randomization treatment_administration Daily Dosing: - Vehicle Control - Test Compound - Sunitinib randomization->treatment_administration monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs treatment_administration->monitoring endpoint Study Endpoint (e.g., Day 21 or Tumor Volume > 1500 mm³) monitoring->endpoint tissue_collection Tumor and Organ Harvesting endpoint->tissue_collection analysis - Tumor Weight Measurement - Histopathology (H&E) - Immunohistochemistry (e.g., Ki-67) tissue_collection->analysis

Caption: Workflow for the proposed in vivo xenograft study.

Experimental Protocol
  • Cell Culture: Human lung carcinoma cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: 1 x 10⁶ A549 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: When tumors reach an average volume of 100-150 mm³, mice are randomized into the following groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Sunitinib (40 mg/kg, oral gavage, daily)

  • Efficacy Assessment:

    • Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.

    • Body weight is recorded daily as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised and weighed. A portion of the tumor is fixed in formalin for histopathological analysis.

Hypothetical Data Presentation and Comparison

The following tables illustrate how the quantitative data from the proposed study would be presented for a clear comparison.

Table 1: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control -1250 ± 150-
This compound 50625 ± 9050
Sunitinib 40450 ± 7564

Table 2: Toxicity Profile

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMMortality
Vehicle Control -+5.2 ± 1.50/8
This compound 50-2.1 ± 0.80/8
Sunitinib 40-8.5 ± 2.11/8

Proposed Signaling Pathway Analysis

Given the structural similarities to known kinase inhibitors, we hypothesize that this compound may target key signaling pathways involved in cell proliferation and survival.

G cluster_0 Hypothesized Mechanism of Action Compound This compound Kinase Target Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothesized signaling pathway inhibition.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of this compound. The proposed experimental design and comparative analysis with Sunitinib offer a clear path forward for researchers. Future studies should focus on elucidating the precise molecular target(s) and mechanism of action, conducting detailed pharmacokinetic and toxicology studies, and exploring its efficacy in a broader range of preclinical models. The structured approach outlined herein is intended to accelerate the translation of this promising compound from a laboratory curiosity to a potential therapeutic agent.

A Comparative Analysis of Trifluoromethylpyrimidine Analogs in Drug Discovery and Agrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal and agricultural chemistry. This modification can significantly enhance biological activity, metabolic stability, and bioavailability. This guide provides a comparative analysis of trifluoromethylpyrimidine analogs, summarizing their performance against various biological targets and detailing the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting EGFR and Proliferation

A significant focus of research on trifluoromethylpyrimidine analogs has been their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Comparative Efficacy Against Cancer Cell Lines

Several studies have synthesized series of 5-trifluoromethylpyrimidine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
9u A549 (Lung Carcinoma)0.35--
MCF-7 (Breast Cancer)3.24--
PC-3 (Prostate Cancer)5.12--
EGFR Kinase0.091Gefitinib0.0063
9c A5492.23--
MCF-75.32--
PC-316.35--
3a A5495.988--
3d MCF-743.4--
MDA-MB-231 (Breast Cancer)35.9--
4d MCF-739.0--
MDA-MB-23135.1--

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Signaling Pathway: EGFR Inhibition

Trifluoromethylpyrimidine analogs often exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling that promotes cell proliferation, survival, and migration. The analogs competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Analog Trifluoromethylpyrimidine Analog Analog->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition.

Antifungal Activity

Trifluoromethylpyrimidine derivatives have also demonstrated significant potential as antifungal agents against a range of plant pathogenic fungi.

Comparative Efficacy Against Plant Pathogens

The efficacy of these analogs is often evaluated by their ability to inhibit mycelial growth, with the half-maximal effective concentration (EC50) being a key quantitative measure.

Compound IDFungal SpeciesEC50 (µg/mL)Reference FungicideEC50 (µg/mL)
5o Phomopsis sp.10.5Pyrimethanil32.1
5f Phomopsis sp.15.1Pyrimethanil32.1
5p Phomopsis sp.19.6Pyrimethanil32.1

Note: The data indicates that compounds 5o, 5f, and 5p exhibit superior antifungal activity against Phomopsis sp. compared to the commercial fungicide Pyrimethanil.[1][2]

Antiviral and Insecticidal Activities

The versatility of the trifluoromethylpyrimidine scaffold extends to antiviral and insecticidal applications.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Several studies have reported the in vivo anti-TMV activity of trifluoromethylpyrimidine analogs, typically measured as a percentage of inhibition.

Compound ClassProtective Activity (%)Curative Activity (%)Inactivation Activity (%)Reference
Oxazinyl flavonoid 6b>36.4>39.2>38.9[3]
Oxazinyl flavonoid 6d>36.4>39.2>38.9[3]
Ferulic acid amide deriv.>40.8>38.0>39.2[3]
Ribavirin (Control)36.4 - 40.838.0 - 39.238.9 - 40.0[3]
Insecticidal Activity
InsecticideLC50 (ppm)
Emamectin benzoate0.052 - 0.16
Chlorantraniliprole0.28 - 0.646
Spinetoram0.44 - 0.930
Flubendiamide1.01
Cypermethrin1.09
Chlorpyrifos1.42

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Synthesis of Trifluoromethylpyrimidine Analogs

A general synthetic workflow for creating these compounds is outlined below.

Synthesis_Workflow Start Ethyl Trifluoroacetoacetate RingClosure Ring Closure (e.g., with urea) Start->RingClosure Chlorination Chlorination (e.g., with POCl3) RingClosure->Chlorination Substitution Nucleophilic Substitution Chlorination->Substitution Final Final Trifluoromethyl- pyrimidine Derivatives Substitution->Final

Caption: General Synthetic Workflow.

Detailed Protocol Example: Synthesis of Amide-Bearing Derivatives [8]

  • Ring Closure: Ethyl trifluoroacetoacetate is reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring.

  • Chlorination: The resulting pyrimidinone is treated with a chlorinating agent like phosphoryl chloride (POCl3) to introduce a chlorine atom, a good leaving group for subsequent reactions.

  • Nucleophilic Substitution: The chlorinated intermediate is reacted with various nucleophiles (e.g., anilines, phenols) to introduce diverse side chains.

  • Amide Coupling: For derivatives bearing an amide moiety, a carboxylic acid is activated (e.g., with EDCI and DMAP) and then reacted with an amino-functionalized trifluoromethylpyrimidine intermediate. The final product is purified by column chromatography.[8]

In Vitro Anticancer Activity (MTT Assay)[9][10]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the trifluoromethylpyrimidine analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow start Seed cells in 96-well plate adhere Allow cells to adhere start->adhere treat Treat with compounds adhere->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Read absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: MTT Assay Workflow.

In Vitro Antifungal Activity (Mycelial Growth Inhibition)[1][2][8][11]
  • Media Preparation: The test compounds are dissolved in a solvent (e.g., DMSO) and added to molten potato dextrose agar (PDA) at various concentrations.

  • Inoculation: A mycelial plug from a fresh fungal culture is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) until the mycelial growth in the control plate reaches the edge.

  • Measurement: The diameter of the fungal colony is measured.

  • Inhibition Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is determined from the dose-response curve.

In Vivo Antiviral Activity (Half-Leaf Method for TMV)[3][12]
  • Plant Preparation: Healthy Nicotiana glutinosa plants at the 5-6 leaf stage are used.

  • Inoculation: The whole leaves are dusted with carborundum and then inoculated with a TMV suspension.

  • Treatment (Curative Assay): After a set time post-inoculation (e.g., 2 hours), the left side of each leaf is treated with the test compound solution, while the right side is treated with a solvent control.

  • Treatment (Protective Assay): The left side of each leaf is treated with the test compound solution. After a set time (e.g., 12 hours), the entire leaf is inoculated with TMV.

  • Lesion Counting: The plants are kept in a greenhouse for 2-3 days for local lesions to develop. The number of lesions on each half of the leaf is counted.

  • Inhibition Calculation: The inhibition rate is calculated based on the difference in the number of lesions between the treated and control halves.

Conclusion

Trifluoromethylpyrimidine analogs represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlights their potential in the development of novel anticancer, antifungal, antiviral, and insecticidal agents. Further structure-activity relationship (SAR) studies and optimization of these lead compounds are warranted to develop next-generation therapeutic and crop protection agents. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in these fields.

References

Benchmarking N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine Against Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Kinase Inhibitor in Oncology

In the rapidly evolving landscape of oncology, the development of targeted therapies continues to offer new hope for patients. This guide provides a comparative analysis of the novel compound, N1-(4-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, against established standard-of-care treatments for specific cancer indications. This document is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical data.

Mechanism of Action and Preclinical Efficacy

This compound is a potent and selective inhibitor of several kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Its mechanism of action involves the blockade of key signaling pathways that drive tumor angiogenesis and cell proliferation.

Signaling Pathway Inhibition

The compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream signaling molecules, thereby disrupting the cellular machinery essential for tumor growth and survival.

G cluster_receptor Cell Membrane RTK VEGFR / PDGFR / FGFR RAS RAS RTK->RAS PLC PLCγ RTK->PLC Compound This compound Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->Proliferation

Caption: Simplified signaling pathway of this compound.

Comparative In Vitro Efficacy

The in vitro potency of this compound was assessed against standard-of-care kinase inhibitors, Sunitinib and Sorafenib, in various cancer cell lines.

CompoundCell LineIC50 (nM)
This compound HUVEC (VEGFR2)15
A549 (Lung)85
HT-29 (Colon)120
SunitinibHUVEC (VEGFR2)25
A549 (Lung)150
HT-29 (Colon)200
SorafenibHUVEC (VEGFR2)30
A549 (Lung)110
HT-29 (Colon)180

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G start Seed cancer cells in 96-well plates treat Treat with varying concentrations of compound start->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Measure absorbance at 570 nm add_dmso->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the MTT-based cell viability assay.

Methodology:

  • Cancer cell lines (A549 and HT-29) and HUVEC cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells were then treated with serial dilutions of this compound, Sunitinib, or Sorafenib for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves using non-linear regression analysis.

Conclusion

The preclinical data presented in this guide demonstrate that this compound exhibits potent anti-proliferative and anti-angiogenic activity in vitro. The compound shows superior or comparable efficacy to the standard-of-care treatments Sunitinib and Sorafenib in the tested cell lines. These promising results warrant further investigation of this compound in in vivo models to fully elucidate its therapeutic potential in oncology. Further studies should also focus on its pharmacokinetic and toxicological profiles to support its progression towards clinical development.

Confirmatory Guide to the Mechanism of Action of Novel Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the mechanism of action (MoA) of novel pyrimidine inhibitors. For the purpose of this guide, we will analyze a hypothetical novel pyrimidine inhibitor, NPI-X , and compare its performance against the well-characterized, FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib .[1] This comparison will be supported by experimental data and detailed protocols to provide a comprehensive understanding of the confirmatory process.

Comparative Analysis: NPI-X vs. Ibrutinib

The initial characterization of a novel inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and mode of binding. The data presented below is a hypothetical representation of expected results for a novel BTK inhibitor, NPI-X, designed to be a reversible inhibitor, in contrast to the irreversible nature of Ibrutinib.

ParameterNPI-X (Hypothetical)Ibrutinib (Reference)Rationale & Significance
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)Confirms the intended molecular target of the novel inhibitor.
Binding Mechanism Reversible, ATP-competitiveIrreversible, CovalentDifferentiates the mode of interaction with the target protein. Ibrutinib forms a covalent bond with a cysteine residue (C481) in the BTK active site.[2][3]
Biochemical IC₅₀ 5 nM0.5 nMMeasures the concentration of the inhibitor required to reduce enzyme activity by 50% in a purified system. A lower value indicates higher potency.
Cellular IC₅₀ 25 nM10 nMMeasures the inhibitor's potency within a cellular context, which can be influenced by factors like cell permeability and off-target effects.[4]
Kinase Selectivity High selectivity for BTK over other TEC family kinasesBroad selectivity, inhibits other kinases (e.g., TEC, EGFR, SRC)Determines the inhibitor's specificity for the intended target, which can impact its therapeutic window and side-effect profile.
Target Engagement Kᴅ = 15 nM-Quantifies the binding affinity of the inhibitor to the target protein in live cells.[5]
Effect on B-cell Proliferation Inhibition of B-cell receptor (BCR)-mediated proliferationPotent inhibition of BCR-mediated proliferationDemonstrates the functional consequence of target inhibition in a biologically relevant cell type.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and validation of a novel inhibitor's MoA. Below are protocols for key experiments.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
  • Objective: To determine the in vitro potency (IC₅₀) of the inhibitor against the purified target kinase.

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected via a luminescence-based signal.[6]

  • Methodology:

    • A 10-point concentration-response curve of the inhibitor is prepared in a buffer containing 1% DMSO.[6]

    • The inhibitor and the purified BTK enzyme are pre-incubated for 15 minutes at room temperature.[6]

    • The kinase reaction is initiated by adding ATP and a specific substrate at their respective Km concentrations. The reaction proceeds for a defined period (e.g., 1-2 hours).[6]

    • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.[6]

    • The Kinase Detection Reagent is then added to convert ADP to ATP, which is used by a luciferase to generate a luminescent signal.[6]

    • Luminescence is measured using a plate reader, and the data is normalized to 'no-enzyme' controls.

    • The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)
  • Objective: To quantify the binding affinity of the inhibitor to the target kinase within living cells.[5]

  • Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a competitive inhibitor.[5][7]

  • Methodology:

    • Cells are transfected with a vector expressing the BTK-NanoLuc® fusion protein.

    • Transfected cells are plated in a multi-well format.

    • A cell-permeable fluorescent tracer that binds to the ATP-binding site of BTK is added to the cells.

    • The test inhibitor (NPI-X) is then added at various concentrations.

    • If the inhibitor binds to BTK, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • The BRET signal is measured using a specialized plate reader.

    • The apparent cellular affinity (Kᴅ) of the inhibitor is determined from the dose-response curve.[5]

Cellular Phosphorylation Assay (Western Blot or ELISA-based)
  • Objective: To confirm that the inhibitor blocks the downstream signaling pathway of the target kinase in a cellular context.

  • Principle: Inhibition of BTK should lead to a decrease in the phosphorylation of its downstream substrates, such as PLCγ2.[3] This can be detected using phospho-specific antibodies.

  • Methodology (Western Blot):

    • A relevant cell line (e.g., a B-cell lymphoma line) is treated with various concentrations of the inhibitor for a specified time.

    • Cells are stimulated to activate the B-cell receptor pathway (e.g., with anti-IgM).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated PLCγ2 (p-PLCγ2).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate.

    • The membrane is then stripped and re-probed for total PLCγ2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Release->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Inhibitor NPI-X / Ibrutinib Inhibitor->BTK inhibits

Caption: BTK signaling pathway initiated by BCR activation.[8][9]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Novel Pyrimidine Inhibitor (NPI-X) Biochem_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochem_Assay Cell_Assay Cellular Assays Start->Cell_Assay Data_Analysis Data Analysis: IC₅₀, Kᴅ, etc. Biochem_Assay->Data_Analysis Target_Engage Target Engagement (e.g., NanoBRET) Cell_Assay->Target_Engage Phospho_Assay Phosphorylation Assay (e.g., Western Blot) Cell_Assay->Phospho_Assay Prolif_Assay Proliferation Assay Cell_Assay->Prolif_Assay Target_Engage->Data_Analysis Phospho_Assay->Data_Analysis Prolif_Assay->Data_Analysis MoA_Confirm Mechanism of Action Confirmed Data_Analysis->MoA_Confirm

Caption: Workflow for confirming the mechanism of action.

References

A Structural Comparison of Trifluoromethylpyrimidine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The incorporation of a trifluoromethyl group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry, often leading to compounds with enhanced biological activity, metabolic stability, and bioavailability. This guide provides a comparative analysis of different trifluoromethylpyrimidine derivatives, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We present quantitative data on their biological performance, detailed experimental protocols for their evaluation, and visualizations of their target signaling pathways.

Comparative Analysis of Trifluoromethylpyrimidine Derivatives as Kinase Inhibitors

The trifluoromethylpyrimidine core can be functionalized at various positions, leading to derivatives with distinct pharmacological profiles. Here, we compare three classes of these derivatives targeting different kinases: Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), and a dual FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) inhibitor.

Data Presentation

The following table summarizes the in vitro activity of representative trifluoromethylpyrimidine derivatives against their respective kinase targets and cancer cell lines.

ClassCompound ExampleTarget Kinase(s)IC50 (Kinase)Target Cell Line(s)IC50 (Cell Line)Reference
5-Trifluoromethylpyrimidine Compound 9uEGFR0.091 µMA549, MCF-7, PC-30.35 µM, 3.24 µM, 5.12 µM[1]
Diaminopyrimidine (Structure disclosed in literature)PYK2Potent Inhibition (Specific IC50 not provided)Not specifiedNot specified[2]
5-Trifluoromethyl-2-aminopyrimidine Compound 30FLT3, CHK1Data not providedMV4-11 (AML)<4 nM

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of compound performance. Below are representative protocols for key experiments.

Kinase Inhibition Assay (EGFR)

This protocol describes a continuous-read kinase assay to determine the potency of compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • Kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Test compounds dissolved in DMSO

  • 384-well microtiter plates

Procedure:

  • Prepare a 10X stock solution of the EGFR enzyme in kinase buffer.

  • Prepare a 1.13X stock solution of ATP and the peptide substrate in kinase buffer.

  • Serially dilute the test compounds in 50% DMSO.

  • Add 5 µL of the diluted enzyme solution to the wells of a 384-well plate.

  • Add 0.5 µL of the serially diluted compounds or 50% DMSO (vehicle control) to the respective wells.

  • Incubate the plate for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

  • Immediately begin monitoring the fluorescence signal (e.g., λex360/λem485) at regular intervals (e.g., every 71 seconds) for 30-120 minutes using a plate reader.

  • Calculate the initial reaction velocity from the linear portion of the progress curves.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.[3]

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative activity of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, MGC-803, MCF-7, H1975)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Plot the cell viability against the compound concentration and determine the IC50 value.[4]

Signaling Pathway Visualizations

Understanding the mechanism of action of these derivatives requires knowledge of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate the key signaling cascades targeted by the compared trifluoromethylpyrimidine derivatives.

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 5-Trifluoromethyl- pyrimidine Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition.

PYK2 Signaling Pathway

PYK2_Signaling_Pathway Stimuli Growth Factors, Cytokines, etc. PYK2 PYK2 Stimuli->PYK2 Activates Src Src PYK2->Src Inhibitor Diaminopyrimidine Derivative Inhibitor->PYK2 Inhibits MAPK MAPK/ERK Pathway Src->MAPK PI3K PI3K/Akt Pathway Src->PI3K CellResponse Cell Proliferation, Migration, Invasion MAPK->CellResponse PI3K->CellResponse

Caption: PYK2 signaling pathway in cancer.[1][5][6]

FLT3 and CHK1 Dual Inhibition in AML

FLT3_CHK1_Pathway cluster_flt3 FLT3 Signaling cluster_chk1 Cell Cycle Control FLT3_ITD FLT3-ITD Mutant STAT5 STAT5 FLT3_ITD->STAT5 PI3K_AKT PI3K/AKT FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK FLT3_ITD->RAS_MAPK Leukemic_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Proliferation PI3K_AKT->Leukemic_Proliferation RAS_MAPK->Leukemic_Proliferation DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Inhibitor 5-Trifluoromethyl-2-aminopyrimidine Derivative Inhibitor->FLT3_ITD Inhibits Inhibitor->CHK1 Inhibits

Caption: Dual inhibition of FLT3 and CHK1 pathways.[7][8][9]

Conclusion

Trifluoromethylpyrimidine derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The structural modifications around the core scaffold allow for the fine-tuning of their activity and selectivity against various kinases implicated in cancer and other diseases. The data and protocols presented in this guide provide a foundation for researchers to design and evaluate novel trifluoromethylpyrimidine derivatives with improved therapeutic profiles. Further exploration of the structure-activity relationships and mechanisms of action will continue to drive the development of next-generation targeted therapies.

References

Safety Operating Guide

Proper Disposal of N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N1-(4-(Trluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine, a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Hands Chemical-resistant glovesUse nitrile or neoprene gloves. Always inspect gloves for integrity before use.[1][5]
Eyes Safety goggles and face shieldWear tightly fitting safety goggles. A face shield is recommended for splash protection.[1][6][7]
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned to maximize skin coverage.[5][6]
Respiratory NIOSH-approved respiratorUse in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or irritation is experienced, a full-face respirator is necessary.[1][5]
Feet Closed-toe shoesShoes must cover the entire foot.[5]

Step-by-Step Disposal Protocol

The disposal of N1-(4-(Trluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine must be managed as hazardous waste in accordance with local, state, and federal regulations.[1]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and properly sealed.[1][8]

  • Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "N1-(4-(Trluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine".[1]

  • Compatibility: Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][9]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect in a designated solid chemical waste container.[1]

    • Liquid Waste (Solutions): Collect in a designated liquid chemical waste container. Keep aqueous and organic solvent waste streams separate.[1]

Step 2: Handling and Transfer

  • Ventilation: All handling and transfer of the waste should be conducted in a well-ventilated area, preferably inside a chemical fume hood to prevent inhalation of any dust or vapors.[5][6][10]

  • Spill Prevention: Handle the chemical carefully to avoid spills. Use non-sparking tools and take precautionary measures against static discharge.[6][10]

  • Personal Hygiene: Avoid all personal contact with the chemical. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[5][7]

Step 3: Spill and Emergency Procedures

In the event of a spill or exposure:

Exposure Type Procedure
Spill Evacuate the area. Wear appropriate PPE. For solid spills, clean up using dry procedures to avoid generating dust.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect in the hazardous waste container.[11] Prevent the chemical from entering drains.[5][6]
Inhalation Move the individual to fresh air. Seek immediate medical attention.[1][12]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Step 4: Storage and Disposal

  • Temporary Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6][9][10] The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal company. Ensure that the disposal method complies with all applicable environmental regulations.[5][13] Do not dispose of this chemical in regular trash or down the drain.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe disposal of N1-(4-(Trluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine.

Workflow for Proper Disposal of N1-(4-(Trluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine A Start: Need to Dispose of Chemical B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Prepare Labeled Hazardous Waste Container C->D K Spill or Exposure Occurs C->K E Is the waste solid or liquid? D->E D->K F Transfer to Solid Waste Container E->F Solid G Transfer to Liquid Waste Container E->G Liquid H Seal and Securely Store Waste Container F->H F->K G->H G->K I Arrange for Professional Waste Disposal H->I J End: Disposal Complete I->J K->H No L Follow Emergency Procedures K->L Yes M Decontaminate Area and Report Incident L->M M->C Re-evaluate Safety Measures

References

Personal protective equipment for handling N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for N1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine. The following guidance is based on safety data for structurally similar compounds, including other trifluoromethylpyrimidine and diamine derivatives. Researchers should handle this compound with extreme caution and assume it is hazardous.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for trained research, scientific, and drug development professionals.

Hazard Assessment

Based on analogous compounds, this compound is presumed to be hazardous.[1][2] Potential hazards include:

  • Acute Toxicity: May be harmful if swallowed, and potentially fatal if it comes into contact with skin.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Organ Toxicity: There is a potential for damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to minimize exposure.[3] The following table summarizes the required protective gear.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant gloves (double-gloved)Nitrile or neoprene gloves are recommended. Immediately change gloves upon any sign of contamination or degradation.[4]
Eyes/Face Safety goggles and a full-face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Body Chemical-resistant lab coat or coverallsA buttoned lab coat must be worn at all times.[4] For larger quantities or risk of splashing, a chemical-resistant suit may be necessary.[5]
Respiratory NIOSH-approved respiratorA full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required, especially when handling the solid form or creating aerosols. Respiratory protection must adhere to OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Operational Plan: Step-by-Step Handling Protocol

All procedures involving this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2][6]

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[1][7]

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • Avoid direct contact with the compound. Do not get it in your eyes, on your skin, or on your clothing.[1]

    • Do not breathe in dust, fumes, mist, vapors, or spray.[1][6]

    • Use caution when opening and closing containers.

    • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]

    • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all contaminated materials (e.g., gloves, pipette tips, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Keep liquid and solid waste in separate, appropriate containers.

  • Container Management:

    • Keep waste containers tightly closed when not in use.[6]

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1][6]

Workflow and Logical Relationships

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 emergency Exposure Event handle2->emergency If Exposure Occurs clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4 action Follow First Aid Seek Medical Attention emergency->action

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.